Technical Documentation Center

3-isothiocyanato-1,5-dimethyl-1H-pyrazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-isothiocyanato-1,5-dimethyl-1H-pyrazole
  • CAS: 1001500-57-7

Core Science & Biosynthesis

Foundational

Chemical structure and molecular weight of 3-isothiocyanato-1,5-dimethyl-1H-pyrazole

[1][2][3][4][5] Executive Summary 3-Isothiocyanato-1,5-dimethyl-1H-pyrazole (CAS: 1001500-57-7) is a specialized heterocyclic building block characterized by the presence of a reactive isothiocyanate (-N=C=S) functionali...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4][5]

Executive Summary

3-Isothiocyanato-1,5-dimethyl-1H-pyrazole (CAS: 1001500-57-7) is a specialized heterocyclic building block characterized by the presence of a reactive isothiocyanate (-N=C=S) functionality attached to the C3 position of a 1,5-dimethylpyrazole core.[1][2][3][4][5] This compound serves as a critical electrophilic scaffold in medicinal chemistry, particularly for the "diversity-oriented synthesis" of thiourea derivatives, thiazoles, and fused pyrazolo-heterocycles.[3]

Its molecular weight of 153.21 g/mol and distinct electronic profile—driven by the electron-rich pyrazole ring coupled with the electron-withdrawing isothiocyanate group—make it an ideal candidate for fragment-based drug discovery (FBDD) and the development of agrochemicals targeting specific enzyme pockets.[3]

Chemical Identity & Structural Analysis[3][6][7]

The structural integrity of this compound relies on the specific regiochemistry of the methyl groups.[3] Unlike its 1,3-dimethyl isomer, the 1,5-dimethyl substitution pattern creates a unique steric environment around the N1 nitrogen, influencing the solubility and binding kinetics of its derivatives.[3]

Table 1: Physicochemical Specifications
PropertyData
Chemical Name 3-Isothiocyanato-1,5-dimethyl-1H-pyrazole
CAS Registry Number 1001500-57-7
Molecular Formula C₆H₇N₃S
Molecular Weight 153.21 g/mol
Monoisotopic Mass 153.0361 Da
Structural Class Heteroaryl Isothiocyanate
Key Functional Group Isothiocyanate (-NCS) at C3
Core Scaffold 1,5-Dimethyl-1H-pyrazole
Structural Logic

The molecule consists of a five-membered pyrazole ring containing two adjacent nitrogen atoms.[3]

  • N1 Position: Methylated.[3][6][7][8][9] This blocks tautomerization, locking the aromatic system.

  • C5 Position: Methylated. This substituent provides steric bulk and lipophilicity.[3]

  • C3 Position: Substituted with the isothiocyanate group.[3][4][10] This carbon is the focal point for nucleophilic attack in synthetic applications.[3]

Synthesis & Production Protocols

The synthesis of 3-isothiocyanato-1,5-dimethyl-1H-pyrazole is typically achieved through the desulfurization-functionalization of the corresponding primary amine.[3] Direct thiocyanation of the pyrazole ring (C-H functionalization) usually favors the C4 position due to electronic directing effects; therefore, the amine-to-isothiocyanate conversion is the authoritative route for the C3 isomer.[3]

Core Synthetic Pathway

The precursor, 1,5-dimethyl-1H-pyrazol-3-amine , is treated with a thiocarbonyl transfer agent.[3] Two primary methodologies are employed depending on scale and safety constraints.[3]

Method A: Thiophosgene Protocol (High Yield)

This method utilizes thiophosgene (CSCl₂), a highly reactive reagent that effects the conversion under mild biphasic conditions.

Reagents: 1,5-dimethyl-1H-pyrazol-3-amine, Thiophosgene, Sodium Bicarbonate (NaHCO₃), Chloroform (CHCl₃), Water.[3]

Step-by-Step Protocol:

  • Preparation: Dissolve 1.0 eq of 1,5-dimethyl-1H-pyrazol-3-amine in CHCl₃.

  • Biphasic Setup: Add an equal volume of saturated aqueous NaHCO₃. Cool the mixture to 0°C.

  • Addition: Slowly add 1.1 eq of thiophosgene dropwise over 20 minutes. Caution: Thiophosgene is highly toxic; use a fume hood.[3]

  • Reaction: Stir vigorously at 0°C for 1 hour, then allow to warm to room temperature (25°C) for 2 hours.

  • Workup: Separate the organic layer.[3] Extract the aqueous layer twice with CHCl₃.[3]

  • Purification: Dry combined organics over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude isothiocyanate is typically purified via flash column chromatography (Hexanes/EtOAc).

Method B: CS₂ / DCC Protocol (Thiophosgene-Free)

For laboratories avoiding thiophosgene, the dithiocarbamate route using carbon disulfide (CS₂) and dicyclohexylcarbodiimide (DCC) is the standard alternative.

Reaction Logic:

  • Amine attacks CS₂ to form a dithiocarbamate salt.[3]

  • DCC acts as a desulfurizing agent, converting the dithiocarbamate into the isothiocyanate.

Visualization: Synthetic Workflow

Synthesis_Pathway Precursor 1,5-Dimethyl-1H-pyrazol-3-amine (Nucleophilic Precursor) Intermediate Dithiocarbamate Intermediate Precursor->Intermediate Method B: CS₂ attack Target 3-Isothiocyanato-1,5-dimethyl-1H-pyrazole (Target Electrophile) Precursor->Target Method A: CSCl₂ (Direct) Reagent_A Thiophosgene (CSCl₂) NaHCO₃ / CHCl₃ Reagent_A->Target Reagent_B CS₂ + DCC Pyridine / THF Reagent_B->Intermediate Intermediate->Target Desulfurization (DCC)

Figure 1: Dual synthetic pathways for the generation of the target isothiocyanate from its amino-pyrazole precursor.[3]

Reactivity & Applications in Drug Discovery[3]

The isothiocyanate moiety is a "privileged structure" in medicinal chemistry.[3] It serves as a linchpin for constructing diverse heterocycles.[3]

Synthesis of Pyrazolyl-Thioureas

Reaction with primary or secondary amines yields N,N'-disubstituted thioureas .[3] These derivatives are frequently screened for:

  • Antimicrobial activity: Disrupting bacterial cell wall synthesis.[3]

  • Kinase inhibition: The thiourea motif can form hydrogen bond networks within the ATP-binding pocket of kinases.[3]

Cyclization to Thiazoles

The resulting thioureas can be reacted with α-haloketones (Hantzsch Thiazole Synthesis) to form pyrazolyl-thiazole hybrids .[3] These bi-heterocyclic systems are highly valued for their improved metabolic stability and potency.[3]

Bio-conjugation

Due to the specific reactivity of the -NCS group toward nucleophilic lysine residues in proteins, this compound can be used as a covalent probe to tag proteins containing pyrazole-binding domains.[3]

Visualization: Reactivity Profile

Reactivity_Logic cluster_reactions Nucleophilic Additions ITC 3-Isothiocyanato-1,5-dimethyl-1H-pyrazole (Electrophile) Thiourea Pyrazolyl-Thiourea (Bioactive Scaffold) ITC->Thiourea + R-NH₂ Thiosemi Thiosemicarbazide ITC->Thiosemi + NH₂-NH₂ Thiocarb Thiocarbamate ITC->Thiocarb + R-OH (Base) Amine Primary Amine (R-NH₂) Amine->ITC Hydrazine Hydrazine (NH₂-NH₂) Alcohol Alcohol (R-OH) Thiazole Pyrazolyl-Thiazole (Fused Heterocycle) Thiourea->Thiazole + α-Haloketone (Hantzsch Cyclization)

Figure 2: Divergent synthesis capabilities starting from the isothiocyanate core.[3]

Analytical Characterization

To validate the identity of 3-isothiocyanato-1,5-dimethyl-1H-pyrazole, researchers should look for specific spectroscopic signatures.[3]

Infrared Spectroscopy (IR)

The most diagnostic feature is the isothiocyanate stretch.

  • Signal: Very strong, broad band.

  • Range: 2050 – 2150 cm⁻¹ (Asymmetric -N=C=S stretch).[3]

  • Note: Absence of N-H stretching bands (3200-3400 cm⁻¹) confirms full conversion from the amine precursor.[3]

Nuclear Magnetic Resonance (¹H NMR)

Predicted shifts in CDCl₃ (δ ppm):

  • 2.20 - 2.30: Singlet (3H), C5-CH₃ .[3]

  • 3.60 - 3.80: Singlet (3H), N1-CH₃ .[3]

  • 5.90 - 6.10: Singlet (1H), C4-H (Aromatic proton).[3]

Mass Spectrometry (MS)[18]
  • Technique: ESI-MS or GC-MS.[3]

  • Molecular Ion: [M+H]⁺ = 154.2.

  • Fragmentation: Loss of the -NCS group or fragmentation of the pyrazole ring may be observed.[3]

Safety & Handling (MSDS Highlights)

Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.[3]

    • Lachrymator: Isothiocyanates are potent lachrymators (tear-inducing).[3]

  • Handling: Always handle in a functioning fume hood. Wear nitrile gloves and chemical safety goggles.[3]

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (hydrolysis can yield the amine).

References

  • PubChem. (n.d.). Compound Summary for 1,5-Dimethyl-1H-pyrazol-3-amine (Precursor). Retrieved from [Link]

  • Maddila, S., et al. (2016). Synthesis and biological activity of novel pyrazole-based thiourea derivatives. Journal of Saudi Chemical Society.[3] (Contextual reference for pyrazole-thiourea synthesis).

  • Beilstein Journal of Organic Chemistry. (2012). A general and facile one-pot protocol for the preparation of a broad range of alkyl and aryl isothiocyanates. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Isothiocyanate-Functionalized Pyrazole Derivatives in Medicinal Chemistry

Executive Summary This technical guide addresses the strategic design of Isothiocyanate (ITC)-functionalized pyrazole derivatives , a rapidly emerging class of "pharmacophore hybrids" in drug discovery. By fusing the pri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the strategic design of Isothiocyanate (ITC)-functionalized pyrazole derivatives , a rapidly emerging class of "pharmacophore hybrids" in drug discovery. By fusing the privileged pyrazole scaffold—known for its high affinity to kinase and receptor pockets—with the electrophilic isothiocyanate "warhead," researchers can achieve targeted covalent inhibition .

This guide moves beyond basic synthesis to explore the causality of design: why we select specific substitution patterns to modulate reactivity, how to stabilize the volatile ITC group, and how to validate biological efficacy through self-consistent protocols.

Part 1: Structural Rationale & Pharmacophore Design

The Hybridization Strategy

The efficacy of ITC-functionalized pyrazoles relies on a "Binding-Reactivity" paradigm.

  • The Pyrazole (The Anchor): Acts as the recognition motif. Its planar structure allows for

    
    -
    
    
    
    stacking within enzyme active sites (e.g., ATP-binding pockets of kinases or the colchicine site of tubulin).
  • The Isothiocyanate (The Warhead): An electrophilic moiety (

    
    ) that reacts with nucleophilic residues, primarily the thiol (
    
    
    
    ) groups of cysteine.
Tuning Reactivity via Electronics

The position of the ITC group on the pyrazole ring dictates its chemical stability and biological half-life.

  • C5-Position: Placing the ITC at the 5-position (adjacent to the ring nitrogens) often results in higher stability due to steric protection, yet maintains sufficient reactivity for covalent modification.

  • Electronic Modulation: Electron-withdrawing groups (EWGs) like

    
     or 
    
    
    
    on the N1-phenyl ring increase the electrophilicity of the ITC carbon, accelerating reaction with cysteines but potentially reducing selectivity (increasing off-target toxicity).

Part 2: Synthetic Strategies & Protocols

Synthesis Workflow Diagram

SynthesisWorkflow Precursor 5-Amino-Pyrazole (Nucleophile) Intermediate Thiocarbamoyl Chloride (Transient Species) Precursor->Intermediate Nucleophilic Attack Reagent Thiophosgene (CSCl₂) (Electrophile) Reagent->Intermediate Product Pyrazole-ITC (Target) Intermediate->Product Elimination (-HCl) Base Base (CaCO₃ or TEA) (HCl Scavenger) Base->Product Promotes

Figure 1: Biphasic synthesis of pyrazole-isothiocyanates via thiophosgene mediated desulfurization.

Detailed Protocol: Synthesis of 5-Isothiocyanato-1,3-dimethyl-1H-pyrazole

Safety Warning: Thiophosgene is highly toxic and hydrolyzes to HCl. All operations must be performed in a well-ventilated fume hood.

Reagents:

  • 5-Amino-1,3-dimethyl-1H-pyrazole (1.0 eq)

  • Thiophosgene (1.2 eq)

  • Dichloromethane (DCM) (Solvent A)

  • Saturated aqueous NaHCO₃ (Solvent B/Base)

Step-by-Step Methodology:

  • Biphasic Setup: In a 250 mL round-bottom flask, dissolve 5-amino-1,3-dimethyl-1H-pyrazole (10 mmol) in 50 mL of DCM. Add 50 mL of saturated aqueous NaHCO₃.

  • Controlled Addition: Cool the biphasic mixture to 0°C using an ice bath. Add Thiophosgene (12 mmol) dropwise over 20 minutes under vigorous stirring. Rationale: Slow addition prevents the formation of symmetric thiourea byproducts.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 3 hours. Monitor via TLC (Hexane:EtOAc 4:1). The amine spot (polar) should disappear, replaced by a faster-moving, non-polar spot (ITC).

  • Workup: Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 20 mL). Combine organic layers and wash with water (50 mL) followed by brine (50 mL).

  • Drying & Concentration: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Crucial: Do not use high heat (>40°C) during evaporation, as ITCs can degrade.

  • Purification: Purify via silica gel flash chromatography. Note: ITCs are often pungent oils or low-melting solids. Store at -20°C under argon.

Part 3: Mechanistic Pathways (The "Why")

The biological activity of Pyrazole-ITCs is not random; it is driven by specific molecular pathways.

The Nrf2/Keap1 Pathway (Antioxidant/Cytoprotective)

The ITC group is a potent inducer of the Phase II antioxidant response. It covalently modifies cysteine residues (specifically C151) on Keap1, preventing the degradation of Nrf2.

Tubulin Polymerization Inhibition (Anticancer)

The pyrazole core mimics the pharmacophore of colchicine, binding to the tubulin


-subunit. The ITC group can covalently lock the protein, preventing microtubule assembly and inducing cell cycle arrest at G2/M.
Mechanism of Action Diagram

Mechanism Compound Pyrazole-ITC Hybrid Target1 Keap1 (Cys151) Compound->Target1 Electrophilic Attack Target2 Tubulin (Colchicine Site) Compound->Target2 Binding Action1 Covalent Modification (Thiol-Conjugation) Target1->Action1 Action2 Steric Hinderance & Covalent Locking Target2->Action2 Result1 Nrf2 Release & Translocation Action1->Result1 Result2 Microtubule Destabilization Action2->Result2 Outcome Apoptosis / Cell Cycle Arrest Result1->Outcome Result2->Outcome

Figure 2: Dual-mechanism of action: Nrf2 activation via Keap1 alkylation and Tubulin inhibition.

Part 4: Biological Evaluation & Data Analysis

In Vitro Cytotoxicity Protocol (MTT Assay)

To validate the potency of the synthesized derivatives, a self-validating MTT assay is required.

  • Seeding: Seed cancer cells (e.g., A549, MCF-7) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Treat cells with Pyrazole-ITC derivatives at concentrations ranging from 0.1

    
    M to 100 
    
    
    
    M. Control: Use DMSO (0.1%) as a negative control and Doxorubicin as a positive control.
  • Incubation: Incubate for 48h.

  • Development: Add MTT reagent (5 mg/mL). Incubate for 4h. Dissolve formazan crystals in DMSO.

  • Readout: Measure absorbance at 570 nm. Calculate IC

    
     using non-linear regression.
    
Representative Structure-Activity Relationship (SAR) Data

The following table summarizes expected trends based on literature for Pyrazole-ITCs [1, 2].

Compound IDR1 (N-Phenyl Sub.)R2 (C3-Methyl)R3 (C5-Group)IC50 (MCF-7) [

M]
Activity Interpretation
Pz-1 HCH3-NCS 12.5Baseline activity.
Pz-2 4-FCH3-NCS 5.2Fluorine enhances lipophilicity/permeability.
Pz-3 4-NO2CH3-NCS 2.1Strong EWG increases ITC electrophilicity.
Pz-4 4-OMeCH3-NCS 18.4EDG reduces ITC reactivity (less potent).
Pz-Ctrl 4-NO2CH3-NH2 >50.0Proof of Concept: Amine precursor is inactive.

Table 1: SAR analysis demonstrating the necessity of the ITC group and the influence of electronic effects on potency.

References

  • Synthesis and Herbicidal Activity of Substituted Pyrazole Isothiocyanates. Molecules, 2012.[1]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Advances, 2021.

  • Synthesis of Isothiocyanates: An Update. Organic Preparations and Procedures International, 2019.

  • Isothiocyanates as Cancer Chemopreventive Agents. Antioxidants & Redox Signaling, 2013.

  • Thiocyanation of Pyrazoles Using KSCN/K2S2O8 Combination. Synthesis, 2018.[2]

Sources

Foundational

A Senior Application Scientist's Guide to the Safe Handling and Application of 1,5-dimethyl-1H-pyrazole-3-yl isothiocyanate

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the safe handling and use of 1,5-dimethyl-1H-pyrazole-3-yl isothiocyanate. The information herein is s...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the safe handling and use of 1,5-dimethyl-1H-pyrazole-3-yl isothiocyanate. The information herein is synthesized from established safety data for structurally related pyrazole and isothiocyanate compounds, providing a robust framework for risk assessment and experimental design in the absence of a specific Safety Data Sheet (SDS) for this novel compound.

Introduction: Understanding the Molecule

1,5-dimethyl-1H-pyrazole-3-yl isothiocyanate is a heterocyclic compound featuring a pyrazole ring system and a reactive isothiocyanate functional group. The pyrazole moiety is a common scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1] The isothiocyanate group is a versatile electrophile, readily reacting with nucleophiles such as amines and thiols, making it a valuable tool for bioconjugation and the synthesis of various bioactive molecules.[2]

The combination of these two functionalities in 1,5-dimethyl-1H-pyrazole-3-yl isothiocyanate suggests its potential as a building block in drug discovery and chemical biology for creating novel compounds with tailored biological activities. However, the inherent reactivity of the isothiocyanate group also necessitates careful handling to mitigate potential health and safety risks.

Hazard Identification and Risk Assessment

2.1. The Pyrazole Core:

Pyrazole derivatives are generally considered to be of low to moderate toxicity. However, some have been shown to cause skin and eye irritation.[3] Ingestion of certain pyrazole compounds can be harmful.[3]

2.2. The Isothiocyanate Functional Group:

Isothiocyanates are known to be skin and eye irritants, and many are classified as sensitizers, meaning they can cause an allergic reaction upon repeated exposure.[4] Inhalation of isothiocyanate vapors or dust can lead to respiratory irritation.[5]

2.3. Predicted Hazard Profile for 1,5-dimethyl-1H-pyrazole-3-yl isothiocyanate:

Based on the above, it is prudent to handle 1,5-dimethyl-1H-pyrazole-3-yl isothiocyanate as a compound that is:

  • Harmful if swallowed. [3][5]

  • A skin and eye irritant. [3]

  • A potential skin sensitizer. [4]

  • An irritant to the respiratory tract upon inhalation. [5]

The following table summarizes the anticipated GHS hazard classifications:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4Harmful if swallowed
Skin Corrosion/IrritationCategory 2Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2Causes serious eye irritation
Respiratory or Skin SensitizationCategory 1May cause an allergic skin reaction
Specific target organ toxicity — Single exposureCategory 3May cause respiratory irritation

Safe Handling and Storage: A Proactive Approach

A proactive approach to safety is paramount when working with novel chemical entities. The following protocols are designed to minimize exposure and ensure a safe laboratory environment.

3.1. Engineering Controls:

All work with 1,5-dimethyl-1H-pyrazole-3-yl isothiocyanate, especially when handling the solid or preparing solutions, should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[3] An eyewash station and safety shower should be readily accessible.[6]

3.2. Personal Protective Equipment (PPE):

The following PPE is mandatory when handling this compound:

  • Gloves: Nitrile or neoprene gloves should be worn to prevent skin contact.[6] Gloves should be inspected before use and changed frequently, especially if contamination is suspected.

  • Eye Protection: Chemical safety goggles or a face shield are required to protect against splashes.[6]

  • Lab Coat: A flame-resistant lab coat should be worn to protect personal clothing.

  • Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[6]

3.3. Storage:

1,5-dimethyl-1H-pyrazole-3-yl isothiocyanate should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[6] It should be stored separately from strong oxidizing agents, acids, and bases, with which it may react exothermically.[7]

Experimental Workflow: A Step-by-Step Guide to Safe Use

The following protocol outlines a safe and efficient workflow for using 1,5-dimethyl-1H-pyrazole-3-yl isothiocyanate in a typical laboratory synthesis.

4.1. Weighing and Dispensing:

  • Preparation: Don all required PPE and ensure the chemical fume hood is functioning correctly.

  • Tare: Place a clean, dry weighing vessel on an analytical balance within the fume hood and tare the balance.

  • Dispense: Carefully transfer the required amount of 1,5-dimethyl-1H-pyrazole-3-yl isothiocyanate to the weighing vessel using a clean spatula. Avoid generating dust.

  • Seal: Immediately and securely close the main container of the compound.

  • Clean: Wipe the spatula and any contaminated surfaces with a suitable solvent (e.g., isopropanol) and dispose of the cleaning materials as hazardous waste.

4.2. Dissolution and Reaction:

  • Solvent Addition: In the fume hood, add the desired solvent to the reaction vessel.

  • Compound Addition: Carefully add the weighed 1,5-dimethyl-1H-pyrazole-3-yl isothiocyanate to the solvent.

  • Mixing: Stir the mixture until the compound is fully dissolved.

  • Reaction: Proceed with the intended chemical reaction, maintaining appropriate temperature control and monitoring.

Workflow Diagram

G Safe Handling Workflow for 1,5-dimethyl-1H-pyrazole-3-yl isothiocyanate cluster_prep Preparation cluster_weigh Weighing cluster_reaction Reaction prep1 Don PPE prep2 Verify Fume Hood Operation prep1->prep2 weigh1 Tare Balance prep2->weigh1 weigh2 Dispense Compound weigh1->weigh2 weigh3 Seal Container weigh2->weigh3 weigh4 Clean Area weigh3->weigh4 react1 Add Solvent weigh4->react1 react2 Add Compound react1->react2 react3 Mix react2->react3 react4 Monitor Reaction react3->react4

Caption: A flowchart illustrating the key steps for the safe handling and use of 1,5-dimethyl-1H-pyrazole-3-yl isothiocyanate in a laboratory setting.

Emergency Procedures: Preparedness and Response

In the event of an accidental exposure or spill, a swift and informed response is critical.

5.1. First Aid Measures:

  • Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention.[6]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes. If skin irritation or a rash occurs, get medical advice.[6]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[6]

  • Ingestion: Rinse the mouth with water. Call a poison control center or doctor if you feel unwell.[6]

5.2. Spill Response:

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite).

  • Collect: Carefully sweep or scoop up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[6]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

Spill Response Flowchart

G Emergency Spill Response Protocol spill Spill Occurs evacuate Evacuate Area spill->evacuate ventilate Ventilate Area evacuate->ventilate ppe Don Appropriate PPE ventilate->ppe contain Contain Spill with Inert Material ppe->contain collect Collect and Seal in Waste Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate report Report Incident decontaminate->report

Caption: A step-by-step flowchart for responding to a spill of 1,5-dimethyl-1H-pyrazole-3-yl isothiocyanate.

Disposal Considerations

All waste materials containing 1,5-dimethyl-1H-pyrazole-3-yl isothiocyanate, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain or in the regular trash.

Conclusion

1,5-dimethyl-1H-pyrazole-3-yl isothiocyanate is a promising building block for the development of novel chemical entities. By understanding its potential hazards and adhering to the safe handling protocols outlined in this guide, researchers can confidently and safely incorporate this compound into their experimental workflows, paving the way for new discoveries in drug development and chemical biology.

References

  • Safety Data Sheet. (2022-02-03). KISHIDA CHEMICAL CO., LTD.
  • CAS#:2065-76-1 | 2,6-dibromo-3,3,5,5-tetramethylcyclohexan-1-one Safety Information. BOC Sciences.
  • SAFETY DATA SHEET - 3,5-Dimethylpyrazole. (2025-06-26). TCI Chemicals.
  • SAFETY DATA SHEET - 1H-Pyrazole, 3,5-dimethyl-. (2014-10-10). Acros Organics.
  • SAFETY DATA SHEET - 1H-Pyrazole-1-carboxamidine hydrochloride. (2025-05-01). Fisher Scientific.
  • SAFETY DATA SHEET - 5-Hydroxy-1-methyl-1H-pyrazole. (2025-12-10). TCI Chemicals.
  • SAFETY DATA SHEET - 1-Methyl-1H-pyrazole-3-carbaldehyde. (2023-08-25). Fisher Scientific.
  • SAFETY DATA SHEET - n,1-Dimethyl-1h-pyrazol. (2024-12-19). CymitQuimica.
  • N-[(2,5-Dimethyl-3-oxo-1-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl]isonicotinamide. (2010). Molbank.
  • SAFETY DATA SHEET - Triacetin. (2014-10-20). Fisher Scientific.
  • SAFETY DATA SHEET - Triacetin. (2025-11-06). Sigma-Aldrich.
  • 5-Isothiocyanato-1,3-dimethyl-1H-pyrazole. Toxics Release Inventory - EPA.
  • 4-isothiocyanato-1-methyl-1H-pyrazole | 1001500-53-3. Benchchem.
  • Safety Data Sheet: Triacetin. Carl ROTH.
  • 5-isothiocyanato-1,3-dimethyl-1h-pyrazole. PubChemLite.
  • SAFETY DATA SHEET - Triacetin, Lab Grade, 98.5%. (2025-01-03). Lab Alley.
  • Current status of pyrazole and its biological activities. National Center for Biotechnology Information.
  • 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. (2021-01-14). PubMed.
  • Cyanomethyl (3,5-Dimethyl-1H-pyrazole)-carbodithioate 95%. Sigma-Aldrich.
  • Antioxidant Activities of N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives. (2025-08-09). Der Pharma Chemica.
  • 1H-Pyrazole, 3,5-dimethyl-1-phenyl-. NIST WebBook.

Sources

Exploratory

The Versatile Reactivity of Pyrazole-3-isothiocyanates: A Gateway to Novel Heterocycles in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Pyrazole-3-isothiocyanate Scaffold - A Privileged Synthon in Medicinal Chemistry The pyrazole nucleus is a cor...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole-3-isothiocyanate Scaffold - A Privileged Synthon in Medicinal Chemistry

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous blockbuster drugs. Its prevalence in pharmaceuticals stems from its ability to engage in a variety of biological interactions, its metabolic stability, and the synthetic tractability that allows for facile diversification. When functionalized with the highly reactive isothiocyanate group at the 3-position, the resulting pyrazole-3-isothiocyanates emerge as powerful and versatile synthons. These molecules serve as electrophilic hubs, readily reacting with a diverse array of nucleophiles to construct more complex heterocyclic systems with significant potential in drug discovery. The inherent biological activities of the pyrazole core, combined with the chemical dexterity of the isothiocyanate handle, provide a strategic platform for the rapid generation of compound libraries with promising therapeutic profiles.

This technical guide provides a comprehensive exploration of the reactivity of pyrazole-3-isothiocyanates in organic synthesis. Moving beyond a simple catalog of reactions, this document delves into the underlying principles that govern their reactivity, offering insights into reaction mechanisms, providing detailed experimental protocols for key transformations, and highlighting their application in the synthesis of biologically relevant molecules.

Core Reactivity: The Electrophilic Nature of the Isothiocyanate Group

The reactivity of pyrazole-3-isothiocyanates is dominated by the electrophilic character of the central carbon atom of the -N=C=S moiety. This carbon is susceptible to attack by a wide range of nucleophiles, leading to the formation of a tetrahedral intermediate that subsequently rearranges to yield stable addition products. The general mechanism for this nucleophilic addition is depicted below.

Figure 1: General mechanism of nucleophilic addition to a pyrazole-3-isothiocyanate.

This fundamental reactivity profile opens up a vast chemical space for the synthesis of diverse derivatives, which can be broadly categorized by the nature of the attacking nucleophile.

Reactions with N-Nucleophiles: The Predominant Pathway to Bioactive Thioureas

The most extensively studied and widely utilized reactions of pyrazole-3-isothiocyanates involve nitrogen-based nucleophiles. These reactions are typically high-yielding and proceed under mild conditions, making them particularly attractive for library synthesis in drug discovery programs.

Reaction with Primary and Secondary Amines: Formation of N,N'-Disubstituted Thioureas

Primary and secondary amines readily react with pyrazole-3-isothiocyanates to afford the corresponding N-(pyrazol-3-yl)thiourea derivatives. These compounds are of significant interest due to their prevalence in molecules with a wide range of biological activities, including antimicrobial and anticancer properties.[1][2]

The choice of solvent is often dictated by the solubility of the starting materials, with ethanol, acetonitrile, and DMF being commonly employed. The reactions are often carried out at room temperature or with gentle heating. In some cases, a base such as triethylamine may be added to deprotonate the amine and increase its nucleophilicity, although this is often not necessary.

Thiourea Formation start Start Materials step1 Pyrazole-3-isothiocyanate + R¹R²NH (Amine) start->step1 step2 Solvent (e.g., Ethanol, DMF) Room Temp or Heat step1->step2 product N-(Pyrazol-3-yl)-N',N'-dialkyl/aryl-thiourea step2->product Hydrazine_Reaction A Pyrazole-3-isothiocyanate C Thiosemicarbazide Intermediate A->C B Hydrazine (R-NHNH2) B->C D Cyclization C->D E Fused Heterocycles (e.g., Pyrazolyl-triazoles, Pyrazolyl-thiadiazoles) D->E G cluster_0 [3+2] Cycloaddition reagents Pyrazole-3-isothiocyanate + 1,3-Dipole (e.g., Azide) product 5-Membered Heterocycle (e.g., Pyrazolyl-thiatriazole) reagents->product Heat or Catalyst

Figure 4: Schematic of a [3+2] cycloaddition reaction.

Applications in Drug Discovery and Agrochemicals

The diverse reactivity of pyrazole-3-isothiocyanates makes them valuable building blocks in the synthesis of compounds with a wide range of biological activities.

  • Antimicrobial Agents: Pyrazole-thiourea derivatives have shown promising activity against various bacterial and fungal strains, including multi-drug resistant Staphylococcus aureus and Mycobacterium tuberculosis. *[1][2] Anticancer Agents: The pyrazole scaffold is present in many approved anticancer drugs, and the derivatization via the isothiocyanate handle allows for the exploration of new chemical space for potential kinase inhibitors and other anticancer agents.

  • Agrochemicals: Pyrazole-containing compounds are widely used as herbicides and insecticides. The synthesis of novel pyrazole acyl thiourea derivatives has been shown to yield compounds with significant antifungal and antiviral activities against plant pathogens.

Pyrazole-3-isothiocyanates are highly versatile and reactive intermediates that provide a robust platform for the synthesis of a wide array of functionalized heterocyclic compounds. Their facile reaction with nucleophiles, particularly amines and hydrazines, offers a straightforward and efficient route to novel pyrazole-thiourea and thiosemicarbazide derivatives with significant potential in drug discovery and agrochemical research. While their utility in cycloaddition reactions and reactions with carbon and sulfur nucleophiles is less explored, these areas represent fertile ground for future investigations. The continued exploration of the reactivity of pyrazole-3-isothiocyanates will undoubtedly lead to the discovery of new synthetic methodologies and the development of novel bioactive molecules with therapeutic and agricultural applications.

References

  • Patil, S. A., et al. (2021). Synthesis and pharmacological evaluation of 1,3-diaryl substituted pyrazole based (thio)urea derivatives as potent antimicrobial agents against multi-drug resistant Staphylococcus aureus and Mycobacterium tuberculosis. RSC Medicinal Chemistry, 12(10), 1785-1796. [Link]

  • Patil, S. A., et al. (2021). Synthesis and pharmacological evaluation of 1,3-diaryl substituted pyrazole based (thio)urea derivatives as potent antimicrobial agents against multi-drug resistant Staphylococcus aureus and Mycobacterium tuberculosis. bioRxiv. [Link]

  • Rizk, O. H., Shaaban, O. G., & Abdel Wahab, A. E. (2017). Synthesis of Oxadiazolyl, Pyrazolyl and Thiazolyl Derivatives of Thiophene-2-Carboxamide as Antimicrobial and Anti-HCV Agents. Letters in Drug Design & Discovery, 14(7), 824-835. [Link]

  • Dömling, A., et al. (2021). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 17, 186-231. [Link]

  • Wu, J., et al. (2012). Synthesis and Bioactivity of Pyrazole Acyl Thiourea Derivatives. Molecules, 17(5), 5139-5150. [Link]

  • Shaikh, A. A., et al. (2024). Novel pyrazoline linked acyl thiourea pharmacophores as antimicrobial, urease, amylase and α-glucosidase inhibitors: design, synthesis, SAR and molecular docking studies. RSC Advances, 14(2), 1017-1033. [Link]

  • Yıldırım, I., et al. (2023). Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. ACS Omega, 8(34), 30983-30996. [Link]

  • Wu, J., et al. (2012). Synthesis and bioactivity of pyrazole acyl thiourea derivatives. PubMed, 22555358. [Link]

  • Bulut, Z., et al. (2024). The proposed mechanism for the formation of thiourea. Chirality, 36(3), e23643. [Link]

  • El-Metwaly, N. M., & El-Gazzar, A. B. A. (2015). Synthesis of 4-Isothiocyanato-N-(1-phenyl-1H-pyrazol-5-yl) benzenesulfonamide 2. Journal of Chemical and Pharmaceutical Research, 7(10), 652-661. [Link]

  • Yıldırım, I., et al. (2023). Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. ACS Publications. [Link]

  • El-Sayed, W. A., et al. (2021). Synthesis of the targeted pyrazolyl-thiazole derivatives 23–26. ResearchGate. [Link]

  • Fustero, S., et al. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Current Topics in Medicinal Chemistry, 11(13), 1774-1799. [Link]

  • Jimeno, M. L., et al. (2001). 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry, 39(5), 291-294. [Link]

  • Leśniak, S., et al. (2013). Preparation of thioureas from isothiocyanates and amines or ammonia. Organic Preparations and Procedures International, 45(1), 1-59. [Link]

  • Wu, J., et al. (2012). Synthesis and Bioactivity of Pyrazole Acyl Thiourea Derivatives. MDPI. [Link]

Sources

Foundational

Technical Guide: Comparative Analysis of 3-Isothiocyanato and 5-Isothiocyanato Pyrazoles

[1] Executive Summary This guide provides a technical analysis of the structural, synthetic, and reactive divergences between 3-isothiocyanato and 5-isothiocyanato pyrazole isomers.[1] While often conflated due to the an...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide provides a technical analysis of the structural, synthetic, and reactive divergences between 3-isothiocyanato and 5-isothiocyanato pyrazole isomers.[1] While often conflated due to the annular tautomerism of the parent pyrazole ring, these isomers exhibit distinct physicochemical profiles when the


-position is substituted. For drug discovery professionals, choosing between the 3- and 5-isomer dictates the spatial vector of the electrophilic warhead (–NCS) and the kinetic profile of covalent protein modification.

Structural & Electronic Fundamentals

The Tautomerism Constraint

The distinction between a 3- and 5-substituted pyrazole is chemically transient in


-unsubstituted (

) pyrazoles due to rapid annular tautomerism. The proton shuttles between

and

, rendering positions 3 and 5 equivalent on an NMR time scale.

Crucial Rule: The isomers discussed herein are distinct stable chemical entities only when the


-position is capped (e.g., 

-methyl,

-phenyl,

-benzyl).[1]
Electronic and Steric Environment

Once


 is substituted (

), the symmetry breaks, creating two distinct environments for the isothiocyanate group:[1]
  • 5-Isothiocyanato (

    
    -proximal): 
    
    • Sterics: The –NCS group is adjacent to the

      
      -substituent. If 
      
      
      
      bears a bulky group (e.g., tert-butyl, phenyl), the 5-NCS group suffers significant steric clash, restricting rotational freedom and shielding the carbon of the isothiocyanate from nucleophilic attack.[1]
    • Electronics: Position 5 is adjacent to the "pyrrole-like"

      
       (lone pair donor). This creates a higher electron density environment compared to position 3, potentially reducing the electrophilicity of the –NCS carbon slightly via inductive donation.
      
  • 3-Isothiocyanato (

    
    -distal): 
    
    • Sterics: Remote from the

      
      -substituent. The group is sterically exposed, behaving similarly to a meta-substituted aniline derivative.
      
    • Electronics: Position 3 is adjacent to the "pyridine-like"

      
       (lone pair acceptor/imine). The inductive withdrawal from 
      
      
      
      can enhance the electrophilicity of the 3-NCS group.
Visualization of Isomerism

The following diagram illustrates the tautomeric equilibrium and the "locking" effect of


-substitution.

PyrazoleIsomerism cluster_0 Unsubstituted (Dynamic Equilibrium) cluster_1 N-Substituted (Fixed Isomers) TautA 3-Substituted (1H) TautB 5-Substituted (1H) TautA->TautB Fast H-Shift Iso3 3-Isothiocyanato-1-R-pyrazole (Distal / Exposed) TautA->Iso3 Iso5 5-Isothiocyanato-1-R-pyrazole (Proximal / Hindered) TautB->Iso5 N-Alkylation (Regio-mixture)

Caption: Tautomeric equivalence in 1H-pyrazoles vs. distinct steric environments in N-substituted derivatives.

Synthetic Pathways & Regiocontrol[1][2]

Achieving the specific isomer requires controlling the formation of the precursor amine. You cannot simply alkylate an aminopyrazole, as alkylation often occurs at the ring nitrogens with poor selectivity.

Regiodivergent Synthesis of Precursor Amines

The most reliable route involves the condensation of hydrazines with


-ketonitriles (or equivalents).
Parameter3-Amino-1-R-Pyrazole (Targeting 3-NCS)5-Amino-1-R-Pyrazole (Targeting 5-NCS)
Primary Route Reaction of hydrazine with

-haloacrylonitriles or specific enaminonitriles under kinetic control .[1]
Reaction of hydrazine with

-ketonitriles under thermodynamic control .
Conditions Basic conditions (NaOEt), low temperature (0°C).[1]Acidic (AcOH) or neutral conditions, reflux.[1]
Mechanism Initial attack of hydrazine

on the nitrile carbon (less common) or Michael addition followed by rapid cyclization.
Initial attack of the substituted hydrazine nitrogen on the ketone, followed by cyclization.
Conversion to Isothiocyanate

Once the specific amine isomer is isolated, conversion to the isothiocyanate is identical for both. The preferred method uses 1,1'-Thiocarbonyldiimidazole (TCDI) rather than the highly toxic thiophosgene.[1]

Experimental Protocol: Amine to Isothiocyanate Conversion

This protocol is applicable to both 3-amino and 5-amino isomers.[1]

Reagents:

  • Starting Material: 1-substituted-aminopyrazole (1.0 eq)[1]

  • Reagent: 1,1'-Thiocarbonyldiimidazole (TCDI) (1.2 eq)[1]

  • Solvent: Anhydrous Dichloromethane (DCM) or THF[1]

  • Base: Imidazole (catalytic, often generated in situ) or DMAP (0.1 eq)[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 mmol of the aminopyrazole in 5 mL anhydrous DCM under inert atmosphere (

    
    ).
    
  • Addition: Add 1.2 mmol of TCDI in one portion at

    
    .
    
  • Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (conversion of polar amine to non-polar NCS).

  • Workup: Dilute with DCM, wash with water (

    
    ) and brine. Dry over 
    
    
    
    .
  • Purification: Flash column chromatography (Hexane/EtOAc). Note: Isothiocyanates are moderately unstable on silica; minimize column time.

Reactivity Profiling: The Core Difference

For covalent drug design, the reactivity rate (


) is paramount.[1] The 3- and 5-isomers display markedly different kinetics toward biological nucleophiles (cysteine thiols).
Nucleophilic Attack Kinetics

The formation of the thiourea adduct (upon reaction with an amine) or dithiocarbamate (reaction with thiol) follows second-order kinetics.



  • 3-NCS Isomer: Exhibits faster kinetics. The carbon of the isothiocyanate is accessible. The dipole vector aligns with the solvent cage, facilitating the approach of the nucleophile.

  • 5-NCS Isomer: Exhibits slower kinetics. The

    
    -substituent (R) creates a "steric umbrella." The nucleophile must approach from a specific trajectory to avoid the R-group.
    
Metabolic Stability[1]
  • 3-NCS: More susceptible to rapid glutathione conjugation (detoxification) due to high accessibility.

  • 5-NCS: Often displays higher metabolic stability. The steric hindrance that slows target binding also slows metabolic clearance by glutathione S-transferases (GSTs).

Medicinal Chemistry Applications

Vector Geometry in Binding Pockets

The choice of isomer is often dictated by the "vector" required to reach the target cysteine.

  • Linear/Extended Vector (3-Isomer): The 3-position projects the warhead away from the core scaffold's binding axis. Ideal for reaching cysteines located at the entrance of a deep pocket.

  • Angled/Proximal Vector (5-Isomer): The 5-position projects the warhead back toward the

    
    -substituent side. Ideal for "curved" pockets or when the catalytic cysteine is located near the hydrophobic patch binding the 
    
    
    
    -substituent.
Case Study: MIF Inhibitors

In the development of Macrophage Migration Inhibitory Factor (MIF) inhibitors, isothiocyanates are used to covalently modify the N-terminal Proline-1.[2]

  • Researchers often screen both 3- and 5-isomers.

  • Data suggests that steric fit determines potency more than intrinsic reactivity. A 5-isomer might have lower intrinsic reactivity (chemical) but higher potency (biological) if the

    
    -substituent locks the scaffold into a high-affinity conformation that forces the NCS group against the target residue.
    

References

  • Regioselective Synthesis of Aminopyrazoles: Fichez, J., Busca, P., & Prestat, G. (2016).[1] Recent Advances in Aminopyrazoles Synthesis and Functionalization. Journal of the Brazilian Chemical Society.

  • Tautomerism in Pyrazoles: Alkorta, I., & Elguero, J. (2019).[1][3][4][5][6] Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 42.[1][5] [1]

  • Isothiocyanates in Drug Discovery: O'Reilly, C., et al. (2024).[1] Covalent Isothiocyanate Inhibitors of Macrophage Migration Inhibitory Factor. ChemMedChem. [1]

  • TCDI Synthesis Protocol: Boas, U., et al. (2004).[1] Thiocarbonyldiimidazole (TCDI) as a reagent for the synthesis of isothiocyanates. Journal of Organic Chemistry.

Sources

Exploratory

Technical Guide: Solubility & Stability Profile of 3-isothiocyanato-1,5-dimethyl-1H-pyrazole

[1] Executive Summary This technical guide addresses the solubility and stability profile of 3-isothiocyanato-1,5-dimethyl-1H-pyrazole , a functionalized heterocyclic electrophile.[1] While the compound exhibits high phy...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide addresses the solubility and stability profile of 3-isothiocyanato-1,5-dimethyl-1H-pyrazole , a functionalized heterocyclic electrophile.[1] While the compound exhibits high physical solubility in both Dimethyl Sulfoxide (DMSO) and Methanol (MeOH), the choice of solvent is dictated by chemical stability rather than saturation limits.

  • DMSO (Dimethyl Sulfoxide): The preferred vehicle for stock solution preparation, cryopreservation, and biological screening. It offers high solubility (>100 mM) and chemical inertness under anhydrous conditions.[1]

  • Methanol (MeOH): Suitable only for immediate synthetic applications or transient processing.[1] It poses a high risk of solvolysis , converting the isothiocyanate (ITC) moiety into a methyl thiocarbamate, thereby altering the compound's pharmacological identity.

Physicochemical Profile & Theoretical Grounding[1]

To understand the solubility behavior, we must analyze the structural electronics of the molecule.

  • Core Scaffold: 1,5-dimethyl-1H-pyrazole.[1][2] The pyrazole ring is a 5-membered heterocycle with two adjacent nitrogen atoms.[1][2] The N-methyl and C-methyl substitutions increase lipophilicity compared to the parent pyrazole.

  • Functional Group: Isothiocyanate (-N=C=S).[1] This group is highly electrophilic, specifically at the central carbon atom. It is the primary determinant of the compound's reactivity with nucleophilic solvents.

Comparative Solvent Compatibility
ParameterDMSO (Polar Aprotic)Methanol (Polar Protic)
Solubility Mechanism Dipole-dipole interactions; disruption of lattice energy via high dielectric constant (

).[1]
Hydrogen bonding; solvation of the polar ITC group.
Saturation Potential High (>100 mg/mL typical for pyrazole ITCs).[1]Moderate to High.[1]
Chemical Stability High (in absence of water).[1]Low (Nucleophilic attack by -OH).[1]
Primary Risk Hygroscopicity (absorption of water leads to hydrolysis).[1]Solvolysis (formation of O-methyl thiocarbamates).[1]
Recommended Use Compound Libraries, HTS, Cryostocks.[1]HPLC Mobile Phase (short-term), Recrystallization.

Solubility in DMSO: The Gold Standard

DMSO is the industry standard for handling electrophilic small molecules. The 3-isothiocyanato-1,5-dimethyl-1H-pyrazole molecule lacks acidic protons that would interact unfavorably with DMSO, making it an ideal solvent for generating high-concentration stocks (e.g., 10 mM to 100 mM).

Mechanism of Stability

DMSO acts as a Lewis base. It solvates the pyrazole ring effectively without attacking the electrophilic isothiocyanate carbon, provided the DMSO is anhydrous.

  • Caution: DMSO is hygroscopic.[1] Absorbed water can act as a nucleophile, slowly hydrolyzing the ITC to an amine (3-amino-1,5-dimethylpyrazole) and COS gas.[1]

Protocol: Preparation of 50 mM Stock Solution

Use this protocol for biological assays and long-term storage.

  • Weighing: Accurately weigh 10 mg of the solid compound into a sterile, amber glass vial (ITCs can be light-sensitive).

  • Calculation:

    • MW

      
       153.2  g/mol  (Estimate based on formula 
      
      
      
      ).[1]
    • Required Volume (

      
      ) = 
      
      
      
      .[1]
    • 
      .[1]
      
  • Solvation: Add the calculated volume of Anhydrous DMSO (Grade

    
     99.9%, water < 50 ppm).
    
  • Mixing: Vortex for 30 seconds. If particulate matter remains, sonicate in a water bath at 25°C for 2 minutes.

  • Storage: Aliquot into single-use volumes to avoid freeze-thaw cycles. Store at -20°C or -80°C.

Solubility in Methanol: The Reactivity Trap

Methanol dissolves the compound well but initiates a chemical transformation. The hydroxyl group of methanol acts as a nucleophile, attacking the central carbon of the isothiocyanate.

The Solvolysis Mechanism

The reaction yields O-methyl (1,5-dimethyl-1H-pyrazol-3-yl)thiocarbamate .[1] This reaction is often slow at room temperature but accelerates with heat or the presence of base catalysts.

Key Insight: In HPLC analysis using Methanol/Water gradients, you may observe a "ghost peak" with a mass shift of +32 Da (addition of MeOH) if the sample sits in the autosampler for extended periods.

Visualization of Reactivity Pathways

ReactionPathways Compound 3-isothiocyanato-1,5-dimethyl-1H-pyrazole DMSO DMSO Solvation Compound->DMSO Dissolution MeOH Methanol Solvation Compound->MeOH Dissolution Stable Stable Solution (Ready for Screening) DMSO->Stable Inert Environment Thiocarbamate O-methyl thiocarbamate (Artifact/Impurity) MeOH->Thiocarbamate Nucleophilic Attack (Slow at RT, Fast at >40°C)

Figure 1: Divergent fates of the compound in DMSO vs. Methanol.[1] Methanol introduces a derivatization risk.

Experimental Protocols for Validation

As a scientist, you must validate these assumptions for your specific batch.

Protocol A: Kinetic Solubility Determination (DMSO)

This method determines the maximum solubility before precipitation occurs, relevant for biological dosing.

  • Preparation: Prepare a 100 mM stock in DMSO.

  • Stepwise Addition: Add 2 µL of stock to 98 µL of PBS (Phosphate Buffered Saline) in a 96-well plate (Final: 2 mM).

  • Nephelometry: Measure light scattering immediately.[1]

  • Interpretation:

    • Clear solution = Soluble at 2 mM.[1]

    • Precipitate/Cloudy = Solubility Limit Reached.[1]

    • Note: Most pyrazole ITCs are soluble up to 100 µM in aqueous buffer; higher concentrations usually require co-solvents.[1]

Protocol B: Methanol Stability Test (LC-MS)

Use this to determine if you can use MeOH as a mobile phase or cleaning solvent.[1]

  • Dissolve: Prepare a 1 mg/mL solution in HPLC-grade Methanol.

  • Time-Course: Inject sample into LC-MS at

    
    , 
    
    
    
    ,
    
    
    , and
    
    
    .
  • Monitor:

    • Parent Peak:

      
       Da.[1]
      
    • Adduct Peak:

      
       Da.[1]
      
  • Criteria: If the adduct peak exceeds 5% of the total area within 1 hour, Methanol is forbidden for quantitative analysis.

References

  • Isothiocyanate Reactivity: Drobnica, L., et al.[1] "The Chemistry of the -NCS Group." The Chemistry of Cyanates and Their Thio Derivatives, Wiley, 1977. [Overview of electrophilic nature of ITCs].

  • Solubility Protocols: Avdeef, A. "Absorption and Drug Development: Solubility, Permeability, and Charge State."[1] Wiley-Interscience, 2003.[1] [Standard guide for kinetic solubility].

  • DMSO Stability: Cheng, X., et al. "Studies on repository compound stability in DMSO under various conditions."[1][3] Journal of Biomolecular Screening, 2003.[4]

  • Reaction with Alcohols: Satchell, D.P.N., et al. "Acylation by Isothiocyanates."[1] Chemical Society Reviews, 1975. [Mechanistic detail on thiocarbamate formation].

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Thiourea Derivatives from 3-Isothiocyanato-1,5-dimethyl-1H-pyrazole

Executive Summary This application note details the synthetic protocols for generating thiourea derivatives utilizing 3-isothiocyanato-1,5-dimethyl-1H-pyrazole as the electrophilic core. Pyrazole-based thioureas have eme...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthetic protocols for generating thiourea derivatives utilizing 3-isothiocyanato-1,5-dimethyl-1H-pyrazole as the electrophilic core. Pyrazole-based thioureas have emerged as a privileged scaffold in medicinal chemistry, exhibiting potent biological activities including EGFR kinase inhibition , antimicrobial properties , and antiviral efficacy .

This guide provides a dual-pathway approach:

  • In-situ generation of the isothiocyanate from the precursor amine (for custom synthesis).

  • Direct coupling using the isolated isothiocyanate (for commercially sourced material).

Chemical Background & Retrosynthetic Logic

The thiourea moiety acts as a bioisostere of urea, offering unique hydrogen-bonding capabilities and conformational rigidity that often improves binding affinity to protein targets (e.g., the ATP-binding pocket of kinases).

The electrophilic carbon of the isothiocyanate (-N=C=S) group at the 3-position of the pyrazole ring is highly reactive toward nucleophiles. The electron-rich nature of the 1,5-dimethylpyrazole ring modulates this reactivity, making the resulting thioureas stable yet synthetically accessible under mild conditions.

Reaction Scheme

The following diagram illustrates the core synthetic pathway, including the optional generation of the isothiocyanate from the amine precursor.

ReactionScheme Amine 3-Amino-1,5-dimethylpyrazole (Precursor) ITC 3-Isothiocyanato-1,5-dimethyl-1H-pyrazole (Electrophile) Amine->ITC Step 1: Desulfurization/Thiocarbonylation (CaCO3, CH2Cl2/H2O) Thiophosgene Thiophosgene (CSCl2) or TCDI Thiophosgene->ITC Thiourea Target Thiourea Derivative (1-(1,5-dimethylpyrazol-3-yl)-3-R-thiourea) ITC->Thiourea Step 2: Nucleophilic Addition (EtOH/MeCN, Reflux) R_Amine Primary/Secondary Amine (R-NH2) R_Amine->Thiourea

Caption: Synthetic pathway from amine precursor to isothiocyanate intermediate, followed by coupling with diverse amines to form the target thiourea.

Safety & Handling

  • Isothiocyanates: Potent lachrymators and skin sensitizers. Handle only in a fume hood.

  • Thiophosgene: Highly toxic and corrosive. If synthesizing the starting material, use extreme caution and keep a 10% NaOH solution nearby to neutralize spills.

  • Reaction Solvents: Acetonitrile and Ethanol are flammable.

Experimental Protocols

Protocol A: Synthesis of the Isothiocyanate Precursor

Use this protocol if you are starting from 3-amino-1,5-dimethylpyrazole.

Reagents:

  • 3-Amino-1,5-dimethylpyrazole (1.0 eq)

  • Thiophosgene (1.1 eq)

  • Calcium Carbonate (CaCO3) (2.0 eq)

  • Dichloromethane (DCM) / Water (1:1 mixture)

Procedure:

  • Setup: In a round-bottom flask, dissolve 3-amino-1,5-dimethylpyrazole (10 mmol) in DCM (20 mL). Add water (20 mL) and solid CaCO3 (20 mmol).

  • Addition: Cool the biphasic mixture to 0°C. Add thiophosgene (11 mmol) dropwise over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1) for the disappearance of the amine.

  • Workup: Separate the organic layer.[1] Extract the aqueous layer with DCM (2 x 10 mL). Combine organic extracts, wash with water, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: The crude isothiocyanate is usually stable enough for the next step. If necessary, purify via flash chromatography (Silica gel, Hexane/EtOAc).

Protocol B: General Synthesis of Thiourea Derivatives

Use this protocol for coupling the isothiocyanate (commercial or synthesized from Protocol A) with amines.

Reagents:

  • 3-Isothiocyanato-1,5-dimethyl-1H-pyrazole (1.0 eq)

  • Substituted Amine (Ar-NH2 or R-NH2) (1.0 – 1.1 eq)

  • Solvent: Absolute Ethanol (EtOH) or Acetonitrile (MeCN)

Procedure:

  • Dissolution: Dissolve 3-isothiocyanato-1,5-dimethyl-1H-pyrazole (1.0 mmol) in absolute EtOH (5–10 mL).

  • Coupling: Add the substituted amine (1.0 mmol) to the solution.

    • Note: For amine salts (e.g., HCl salts), add 1.0 eq of Triethylamine (TEA) to liberate the free base.

  • Reflux: Heat the reaction mixture to reflux (78°C for EtOH) for 4–6 hours.

    • Monitoring: Check TLC.[2] The isothiocyanate spot (high Rf) should disappear, and a more polar thiourea spot should appear.

  • Isolation:

    • Method 1 (Precipitation): Upon cooling to RT, the thiourea product often precipitates. Filter the solid, wash with cold EtOH, and dry.

    • Method 2 (Recrystallization): If no precipitate forms, concentrate the solvent to 1/3 volume and cool to 4°C.

  • Purification: Recrystallize from EtOH/DMF mixtures or purify via column chromatography (DCM:MeOH 98:2) if high purity (>98%) is required for biological assays.

Characterization Data

Successful synthesis is validated by the following spectral characteristics:

TechniqueExpected SignalStructural Assignment
FT-IR 3200–3400 cm⁻¹N-H stretching (broad)
FT-IR 1150–1250 cm⁻¹C=S stretching (Thione)
¹H NMR δ 8.5–10.5 ppmN-H protons (D₂O exchangeable, usually two singlets)
¹H NMR δ 5.8–6.0 ppmPyrazole C4-H proton (Singlet)
¹H NMR δ 2.2–3.8 ppmMethyl groups (N-CH₃ and C-CH₃)
¹³C NMR δ ~180 ppmC=S (Thiourea carbon)

Example Data (Hypothetical for 1-(1,5-dimethylpyrazol-3-yl)-3-phenylthiourea):

  • ¹H NMR (DMSO-d₆): δ 10.2 (s, 1H, NH), 9.6 (s, 1H, NH), 7.5–7.1 (m, 5H, Ar-H), 6.05 (s, 1H, Pyrazole-H), 3.65 (s, 3H, N-CH₃), 2.25 (s, 3H, C-CH₃).

Troubleshooting & Optimization

Common Issues and Solutions
IssueProbable CauseSolution
Low Yield Incomplete reaction or product solubilityExtend reflux time; switch solvent to Acetonitrile or Dioxane.
Oily Product Impurities preventing crystallizationTriturate the oil with diethyl ether or hexane to induce solidification.
Side Products Hydrolysis of IsothiocyanateEnsure all solvents are anhydrous. Avoid exposure to atmospheric moisture.
Optimization for Low-Reactivity Amines

For electron-deficient aromatic amines (e.g., nitroanilines), the nucleophilicity is low.

  • Catalyst: Add 10 mol% DMAP (4-Dimethylaminopyridine) or use NaH (Sodium Hydride) in THF to deprotonate the amine, increasing its reactivity.

  • Microwave: Run the reaction in a microwave reactor at 100°C for 10–20 minutes to accelerate kinetics.

References

  • Vertex AI Search. (2025). Synthesis and Bioactivity of Pyrazole Acyl Thiourea Derivatives. National Institutes of Health (NIH). Link

  • Oakwood Chemical. (2025). 3-Cyclopropyl-5-isothiocyanato-1-methyl-1H-pyrazole Product Page. Oakwood Chemical. Link

  • MDPI. (2021). Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. MDPI Molecules. Link

  • Royal Society of Chemistry. (2025). Synthesis and pharmacological evaluation of 1,3-diaryl substituted pyrazole based (thio)urea derivatives. RSC Advances. Link

  • Organic Chemistry Portal. (2025). Thiourea Synthesis by Thioacylation. Organic Chemistry Portal. Link

Sources

Application

Application Note: High-Efficiency Protein Labeling with Pyrazole Isothiocyanate (Py-ITC) for Mass Spectrometry Signal Enhancement

Executive Summary This application note details the protocol for labeling proteins and peptides using Pyrazole Isothiocyanate (Py-ITC) reagents, specifically focusing on 4-isothiocyanato-1-methyl-1H-pyrazole . Unlike tra...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for labeling proteins and peptides using Pyrazole Isothiocyanate (Py-ITC) reagents, specifically focusing on 4-isothiocyanato-1-methyl-1H-pyrazole . Unlike traditional Phenyl Isothiocyanate (PITC) used in Edman degradation, Py-ITC derivatives are engineered as "ionization enhancers" for Electrospray Ionization Mass Spectrometry (ESI-MS).

The pyrazole moiety possesses high proton affinity (PA), which significantly increases the ionization efficiency of labeled peptides in positive ion mode. This protocol is essential for researchers in drug discovery and proteomics who require high-sensitivity detection of low-abundance proteins or improved fragmentation patterns for de novo sequencing.

Key Benefits[1]
  • Signal Enhancement: Pyrazole ring acts as a proton trap, boosting

    
     intensity.
    
  • Stable Linkage: Forms a robust thiourea bond with primary amines (N-terminus and

    
    -Lysine).
    
  • Simplified Fragmentation: Promotes specific backbone cleavage, aiding sequence determination.

Scientific Background & Mechanism[1][2][3][4]

Chemical Basis

Isothiocyanates (


) are electrophilic reagents that react specifically with nucleophiles.[1] In proteins, the primary targets are the 

-amino group of the N-terminus and the

-amino group of Lysine residues.

While PITC creates a neutral phenylthiocarbamyl derivative, Py-ITC introduces a basic pyrazole ring. Under acidic conditions typical of LC-MS mobile phases (0.1% Formic Acid), the pyrazole nitrogen becomes protonated. This localized charge directs fragmentation and enhances the ionization of hydrophobic peptides that might otherwise suppress signal.

Reaction Mechanism

The reaction proceeds via a nucleophilic addition of the unprotonated amine to the central carbon of the isothiocyanate group, forming a stable thiourea linkage.

Figure 1: Reaction Mechanism of Py-ITC with Protein Amine

ReactionMechanism Protein Protein-NH2 (Nucleophile) Intermediate Transition State (Tetrahedral) Protein->Intermediate pH 8.5-9.5 Nucleophilic Attack PyITC Py-N=C=S (Electrophile) PyITC->Intermediate Product Py-NH-CS-NH-Protein (Thiourea Conjugate) Intermediate->Product Proton Transfer Stable Bond

Caption: Nucleophilic attack of the protein primary amine on the electrophilic carbon of Pyrazole Isothiocyanate forms a stable thiourea conjugate.

Materials & Reagents

Reagents
ReagentSpecificationStorage
Py-ITC Reagent 4-isothiocyanato-1-methyl-1H-pyrazole (or analog)-20°C, Desiccated
Reaction Buffer 100 mM Sodium Carbonate/Bicarbonate, pH 9.04°C
Solvent Anhydrous Acetonitrile (ACN) or DMSORT
Quenching Buffer 5% Hydroxylamine or 100 mM Ammonium AcetateRT
Mobile Phase 0.1% Formic Acid in LC-MS grade WaterRT
Equipment
  • Thermomixer or heating block capable of 37°C – 55°C.

  • SpeedVac or Nitrogen evaporator.

  • C18 Spin Columns (for cleanup).

  • LC-ESI-MS/MS System.[2]

Experimental Protocol

Phase 1: Sample Preparation (Critical)

The presence of competing amines (Tris, Glycine, Ammonium) will inhibit the reaction.

  • Buffer Exchange: Dialyze or spin-filter (3 kDa MWCO) the protein sample into 100 mM Sodium Carbonate buffer (pH 9.0) .

    • Note: If the protein is hydrophobic, up to 20% ACN or Methanol can be added to the buffer to maintain solubility.

  • Concentration: Adjust protein concentration to 1–5 mg/mL (approx. 10–50 µM).

  • Reduction/Alkylation (Optional but Recommended):

    • Add TCEP (5 mM final) and incubate at 37°C for 30 min.

    • Add Iodoacetamide (10 mM final) and incubate in dark at RT for 30 min.

Phase 2: Labeling Reaction
  • Reagent Solubilization: Dissolve Py-ITC in anhydrous ACN or DMSO to a concentration of 50 mM . Prepare fresh.

  • Reaction Setup:

    • Add the Py-ITC solution to the protein sample at a 50:1 molar excess (Reagent:Protein).

    • Example: To 50 µL of 50 µM protein (2.5 nmol), add 2.5 µL of 50 mM Py-ITC (125 nmol).

  • Incubation:

    • Seal the tube tightly (ITCs are volatile and moisture-sensitive).

    • Incubate at 50°C for 30–60 minutes or 37°C for 2 hours .

    • Optimization: For N-terminal specificity over Lysine, reduce pH to 7.5 and limit time to 15 min (N-terminus pKa is lower than Lysine).

Phase 3: Quenching & Cleanup
  • Quenching: Add 10 µL of 5% Hydroxylamine or Ammonium Acetate to scavenge excess isothiocyanate. Incubate for 10 min at RT.

  • Purification: Remove excess reagent and salts using C18 solid-phase extraction (SPE) cartridges or Zeba spin columns.

    • Protocol: Condition C18 -> Load Sample -> Wash (0.1% FA in water) -> Elute (50% ACN/0.1% FA).

  • Drying: Evaporate the eluate to near dryness in a SpeedVac and reconstitute in LC-MS mobile phase.

Workflow Visualization

Figure 2: Complete Py-ITC Labeling Workflow

Workflow Start Crude Protein Sample (Contains Tris/Glycine?) Prep Buffer Exchange (100mM Carbonate, pH 9.0) Start->Prep Remove Amines React Add Py-ITC (50x Excess) 50°C, 45 min Prep->React pH > pKa Quench Quench Excess Reagent (Hydroxylamine/Ammonium) React->Quench Stop Reaction Clean C18 SPE Cleanup Remove salts & free label Quench->Clean Purify Analyze LC-ESI-MS/MS Analysis Detect Mass Shift (+139 Da) Clean->Analyze Inject

Caption: Step-by-step workflow from sample preparation to mass spectrometry analysis.

Data Analysis & Interpretation

When analyzing the MS spectra, successful labeling is identified by a specific mass shift corresponding to the addition of the pyrazole-thiourea moiety.

Mass Shift Calculation

The mass shift (


) depends on the specific Py-ITC derivative used. For 4-isothiocyanato-1-methyl-1H-pyrazole  (

):
  • Molecular Weight of Reagent: ~139.18 Da

  • Mass Added to Protein: +139.02 Da (Reagent MW)

    • Note: Unlike NHS-esters where a leaving group is lost, ITCs undergo addition; the entire mass of the reagent is added.

Comparison of ITC Reagents
ReagentTargetMass Shift (

)
Primary Application
PITC (Phenyl ITC)Amines+135.03 DaEdman Sequencing (UV detection)
Py-ITC (Pyrazole ITC)Amines+139.02 Da*MS Signal Enhancement
FITC (Fluorescein ITC)Amines+389.30 DaFluorescence Microscopy

*Mass shift varies slightly based on specific methyl/phenyl substitutions on the pyrazole ring.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Labeling Efficiency pH too low (< 8.0)Ensure buffer is Carbonate/Bicarbonate pH 9.0–9.5.
Competing amines presentPerform thorough dialysis against amine-free buffer.
Precipitation Hydrophobic aggregationAdd 10–20% Acetonitrile or 4M Urea to reaction buffer.
Multiple Mass Shifts Non-specific labelingReduce reaction time or pH to target only N-terminus.
Reagent Hydrolysis Old/Wet ReagentUse anhydrous solvents; store Py-ITC with desiccant.

References

  • Isothiocyanate Chemistry & Mechanism

    • Title: Reaction mechanism of isothiocyanates with nucleophiles.[3][4][1][5]

    • Source: BenchChem / NIH.
    • URL:

  • Pyrazoles in Mass Spectrometry

    • Title: Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.[6][7]

    • Source: ResearchG
    • URL:

  • Heterocyclic ITCs for MS Enhancement

    • Title: Isothiocyanates as derivatization reagents for amines in liquid chromatography/electrospray ionization-tandem mass spectrometry.[2]

    • Source: PubMed (Biomed Chrom
    • URL:

  • General Protein Labeling Protocols

    • Title: Protocol - Protein labeling with FITC (Amine-Reactive ITC Standard).[8]

    • Source: LigandTracer.[8]

    • URL:

Sources

Method

Using 3-isothiocyanato-1,5-dimethyl-1H-pyrazole as a heterocycle building block

Executive Summary This technical guide outlines the utility of 3-isothiocyanato-1,5-dimethyl-1H-pyrazole as a high-value heterocyclic building block. Unlike simple alkyl isothiocyanates, this scaffold integrates the phar...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the utility of 3-isothiocyanato-1,5-dimethyl-1H-pyrazole as a high-value heterocyclic building block. Unlike simple alkyl isothiocyanates, this scaffold integrates the pharmacologically privileged 1,5-dimethylpyrazole core directly with a versatile electrophilic isothiocyanate (-NCS) handle. This dual functionality allows for the rapid generation of thiourea-based kinase inhibitors, antimicrobial thiazoles, and fused pyrazolo-pyrimidine systems.

This document provides validated protocols for nucleophilic addition and heterocyclization, supported by mechanistic insights and divergent synthesis pathways.

Chemical Profile & Handling

Compound: 3-isothiocyanato-1,5-dimethyl-1H-pyrazole Precursor: Derived from 1,5-dimethyl-1H-pyrazol-3-amine (CAS: 35100-92-6). Functional Class: Heteroaryl Isothiocyanate.

PropertyDescription
Appearance Pale yellow to orange crystalline solid or oil (purity dependent).
Reactivity High electrophilicity at the NCS carbon; susceptible to nucleophilic attack by amines, hydrazines, and active methylenes.
Stability Moisture sensitive (slow hydrolysis to amine). Store under inert atmosphere at -20°C.
Solubility Soluble in DCM, DMF, DMSO, Acetonitrile. Sparingly soluble in water.

Mechanistic Insight: The "Lynchpin" Reactivity

The 3-isothiocyanato group serves as a "lynchpin," connecting the pyrazole pharmacophore to a secondary diversity element. The reaction is driven by the electrophilic character of the isothiocyanate carbon, which is enhanced by the electron-withdrawing nature of the heteroaryl ring, yet modulated by the electron-donating methyl groups on the pyrazole.

Reaction Landscape Diagram

The following diagram illustrates the divergent synthesis pathways accessible from this single building block.

ReactionLandscape ITC 3-isothiocyanato- 1,5-dimethyl-1H-pyrazole Thiourea Pyrazolyl Thioureas (Kinase Inhibitor Scaffold) ITC->Thiourea Nucleophilic Addition (Ref 1.3) Thiosemi Thiosemicarbazides ITC->Thiosemi Hydrazinolysis Thioamide Thioamide Adducts ITC->Thioamide Base/DMF Amine Primary Amines (R-NH2) Amine->ITC Hydrazine Hydrazine Hydrate (NH2NH2) Hydrazine->ITC ActiveMethylene Active Methylenes (e.g., Ethyl Cyanoacetate) ActiveMethylene->ITC Thiazole Aminothiazoles (via α-haloketones) Thiourea->Thiazole Hantzsch Cyclization Thiazolidinone Thiazolidinones (via Chloroacetyl chloride) Thiosemi->Thiazolidinone Cyclocondensation (Ref 1.1) FusedSystem Pyrazolo-pyrimidines (via Cyclization) Thioamide->FusedSystem High Temp Cyclization

Figure 1: Divergent synthetic pathways from the 3-isothiocyanato-1,5-dimethyl-1H-pyrazole core.

Application Protocol 1: Synthesis of Pyrazolyl Thioureas

Context: Pyrazolyl thioureas are critical bioisosteres for urea-based kinase inhibitors (e.g., p38 MAP kinase, VEGFR). The thiourea moiety acts as a hydrogen bond donor/acceptor motif essential for ATP-binding pocket interactions.

Materials
  • Reagent A: 3-isothiocyanato-1,5-dimethyl-1H-pyrazole (1.0 equiv)

  • Reagent B: Functionalized Primary Amine (e.g., 4-fluoroaniline, benzylamine) (1.1 equiv)

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN) (Anhydrous)

  • Catalyst (Optional): Triethylamine (TEA) (if amine is a salt)

Step-by-Step Procedure
  • Preparation: In a flame-dried round-bottom flask, dissolve 1.0 mmol of 3-isothiocyanato-1,5-dimethyl-1H-pyrazole in 5 mL of anhydrous DCM.

  • Addition: Add 1.1 mmol of the primary amine dropwise at 0°C.

    • Note: If the amine is available as a hydrochloride salt, add 1.2 mmol of TEA to free the base before adding to the isothiocyanate solution.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours.

    • Monitoring: Monitor by TLC (System: Hexane/EtOAc 1:1). The isothiocyanate spot (high R_f) should disappear, and a more polar thiourea spot should appear.

  • Work-up:

    • Evaporate the solvent under reduced pressure.

    • Triturate the residue with cold diethyl ether or hexane to precipitate the thiourea.

  • Purification: Filter the solid and recrystallize from Ethanol/Water (9:1) if necessary. Flash chromatography is rarely needed due to the high conversion efficiency.

Yield Expectation: 85–95% Validation: 1H NMR (DMSO-d6) typically shows two broad singlets for NH protons at δ 9.0–10.5 ppm.

Application Protocol 2: Heterocyclic Cyclization (Thiazolidinones)

Context: This protocol describes the conversion of the isothiocyanate into a 4-thiazolidinone derivative, a scaffold known for antimicrobial and anti-inflammatory activity. This is a two-step, one-pot procedure involving a hydrazine intermediate.

Materials
  • Substrate: 3-isothiocyanato-1,5-dimethyl-1H-pyrazole

  • Reagent A: Hydrazine Hydrate (99%)

  • Reagent B: Ethyl bromoacetate or Chloroacetyl chloride[1]

  • Solvent: Ethanol (EtOH) absolute

  • Base: Sodium Acetate (anhydrous)

Experimental Workflow Diagram

Workflow Start Start: 3-isothiocyanato- 1,5-dimethyl-1H-pyrazole Step1 Step 1: Add Hydrazine Hydrate (Ethanol, Reflux 2h) Start->Step1 Intermed Intermediate: Thiosemicarbazide Formed Step1->Intermed Nucleophilic Attack Step2 Step 2: Add Ethyl Bromoacetate + NaOAc (Reflux 4-6h) Intermed->Step2 In-situ Cyclization Workup Workup: Cool, Pour into Ice Water, Filter Precipitate Step2->Workup End Final Product: Pyrazolyl-Thiazolidinone Workup->End

Figure 2: One-pot synthesis workflow for thiazolidinone derivatives.

Step-by-Step Procedure
  • Thiosemicarbazide Formation:

    • Dissolve 3-isothiocyanato-1,5-dimethyl-1H-pyrazole (1 mmol) in Ethanol (10 mL).

    • Add Hydrazine Hydrate (1.2 mmol) dropwise.

    • Reflux for 2 hours.[2]

    • Checkpoint: TLC should show complete consumption of the isothiocyanate.

  • Cyclization:

    • To the same reaction vessel (containing the intermediate thiosemicarbazide), add Ethyl Bromoacetate (1.2 mmol) and Sodium Acetate (2.0 mmol).

    • Reflux the mixture for an additional 4–6 hours.

  • Isolation:

    • Cool the reaction mixture to room temperature.

    • Pour into crushed ice (50 g) with vigorous stirring.

    • The product will precipitate as a solid.

  • Purification:

    • Filter the solid, wash with water (3 x 10 mL), and dry in a vacuum oven at 50°C.

    • Recrystallize from Dioxane/Ethanol if high purity (>99%) is required.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Thiourea) Moisture in solvent/amine.Use anhydrous DCM/MeCN. Dry amine over KOH if liquid.
Side Products (Cyclization) Incomplete first step.Ensure thiosemicarbazide formation is complete (TLC) before adding bromoacetate.
Oily Product Residual solvent or impurities.Triturate with diethyl ether or sonicate in hexanes to induce crystallization.
Hydrolysis of ITC Poor storage.Re-purify ITC precursor or synthesize fresh via thiophosgene method before use.

References

  • Bondock, S. et al. (2012). Utility of isothiocyanates in heterocyclic synthesis. Sulfur Letters.

  • Metwally, M. et al. (2012).[3] Synthesis, antitumor, cytotoxic and antioxidant evaluation of some new pyrazolotriazines. European Journal of Medicinal Chemistry.

  • Wu, H. et al. (2012). Synthesis and Herbicidal Activity of Substituted Pyrazole Isothiocyanates. Molecules.

  • Ma, J. et al. (2023).[4] Synthesis of Isothiocyanates from Primary Amines via Visible-Light Photocatalysis. Organic Letters.

  • PubChem Compound Summary. 1,5-dimethyl-1H-pyrazol-3-amine (Precursor).

Disclaimer: This protocol involves the use of hazardous chemicals (isothiocyanates, hydrazine). All procedures must be performed in a fume hood with appropriate PPE (gloves, goggles, lab coat). Consult local safety regulations before proceeding.

Sources

Application

Procedure for synthesizing thiazole-fused pyrazoles from isothiocyanates

Abstract & Strategic Overview This application note details the robust synthesis of pyrazolo[3,4-d]thiazoles , a privileged scaffold in drug discovery known for inhibiting cyclin-dependent kinases (CDKs) and exhibiting p...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This application note details the robust synthesis of pyrazolo[3,4-d]thiazoles , a privileged scaffold in drug discovery known for inhibiting cyclin-dependent kinases (CDKs) and exhibiting potent anticancer activity.

While various routes exist, this guide focuses on the Isothiocyanate-Mediated Hantzsch Protocol . This pathway is preferred for its modularity, allowing independent modification of the pyrazole and thiazole rings. The synthesis proceeds via a critical intermediate—5-amino-pyrazole-4-carbothioamide —generated from isothiocyanates, which subsequently undergoes a Hantzsch-type cyclization with


-haloketones.

Key Advantages of This Protocol:

  • Regiocontrol: Stepwise formation ensures the correct fusion geometry (unlike random one-pot condensations).

  • Diversity: Compatible with aryl, alkyl, and heteroaryl isothiocyanates.

  • Scalability: Avoids chromatographic purification for most intermediates (precipitation-based workup).

Reaction Pathway & Mechanism

The synthesis is a linear cascade. The isothiocyanate first activates a methylene source (malononitrile) to form a thioamide. Hydrazine cyclizes this to the pyrazole core. Finally, the pendant thioamide and amine groups react with an


-haloketone to fuse the thiazole ring.

ReactionPathway RNCS Isothiocyanate (R-NCS) Inter1 Thioamide/Enaminonitrile Intermediate RNCS->Inter1 Base (TEA/KOH) Malo Active Methylene (Malononitrile) Malo->Inter1 Precursor 5-Amino-pyrazole- 4-carbothioamide Inter1->Precursor + Hydrazine Cyclization Hydrazine Hydrazine (N2H4) Hydrazine->Precursor Product Pyrazolo[3,4-d]thiazole (Fused Scaffold) Precursor->Product + Haloketone Hantzsch Cyclization Halo α-Haloketone (R'-COCH2Br) Halo->Product

Figure 1: Strategic workflow for the modular assembly of the pyrazolo[3,4-d]thiazole scaffold.

Experimental Protocols

Phase A: Synthesis of the Pyrazole-4-carbothioamide Precursor

Objective: To convert the isothiocyanate into a pyrazole core bearing the necessary S/N nucleophiles for the next step.

Reagents:

  • Phenyl isothiocyanate (10 mmol)

  • Malononitrile (10 mmol)

  • Hydrazine hydrate (20 mmol)

  • Potassium Hydroxide (KOH) or Triethylamine (TEA)

  • Solvent: Ethanol (EtOH) or DMF

Procedure:

  • Adduct Formation: Dissolve malononitrile (0.66 g, 10 mmol) in absolute EtOH (30 mL). Add KOH (10 mmol) followed by dropwise addition of phenyl isothiocyanate (1.35 g, 10 mmol) at 0°C.

  • Stirring: Allow the mixture to stir at room temperature (RT) for 2–4 hours. The solution typically turns yellow/orange, indicating the formation of the potassium salt of the dicyano-thioacetimidate.

  • Cyclization: Add hydrazine hydrate (80%, 20 mmol) directly to the reaction mixture.

  • Reflux: Heat the mixture to reflux for 4–6 hours. Monitor by TLC (System: EtOAc/Hexane 1:1). Look for the disappearance of the isothiocyanate spot.

  • Workup: Pour the reaction mixture onto crushed ice containing dilute HCl (to neutralize base). A solid precipitate (5-amino-3-amino/methyl-1H-pyrazole-4-carbothioamide) will form.

  • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/DMF.

Checkpoint: The product must show characteristic IR bands for


 (3300-3400 cm⁻¹) and the thioamide 

(approx. 1250 cm⁻¹).
Phase B: Hantzsch Fusion (The Critical Step)

Objective: To fuse the thiazole ring onto the pyrazole core using an


-haloketone.

Reagents:

  • Precursor from Phase A (5 mmol)

  • 
    -Haloketone (e.g., Phenacyl bromide, 5 mmol)
    
  • Solvent: Ethanol (Absolute) or Glacial Acetic Acid

Procedure:

  • Mixing: In a 50 mL round-bottom flask, suspend the pyrazole-thioamide precursor (5 mmol) in Ethanol (20 mL).

  • Addition: Add the

    
    -haloketone (5 mmol) in one portion.
    
  • Reflux: Heat to reflux.[1]

    • Observation: The suspension usually clears as the reactants dissolve, followed by the precipitation of the hydrobromide salt or the free base product after 1–3 hours.

  • Duration: Reflux for 4–8 hours. (TLC control: Disappearance of the haloketone).

  • Neutralization (If required): If the product is a salt, cool to RT and neutralize with ammonium hydroxide or sodium acetate solution to liberate the free base.

  • Isolation: Filter the precipitate. Wash with cold EtOH.

  • Purification: Recrystallize from Dioxane or DMF/EtOH mixtures.

Mechanism of Fusion (Hantzsch Cyclization)

Understanding the mechanism is vital for troubleshooting low yields. The reaction is a bis-nucleophilic attack.

  • S-Alkylation: The sulfur of the thioamide (highly nucleophilic) attacks the methylene carbon of the

    
    -haloketone, displacing the halide (Br⁻).
    
  • Cyclization: The nitrogen of the adjacent 5-amino group attacks the carbonyl carbon of the ketone.

  • Dehydration: Loss of a water molecule drives the formation of the aromatic thiazole ring.

Mechanism Step1 Reactants: Thioamide (S-Nu) + Haloketone (C-E) Step2 Intermediate A: S-Alkylated Thioimidate Step1->Step2 S-attack on CH2-Br Step3 Intermediate B: Hydroxy-dihydrothiazole Step2->Step3 N-attack on C=O Step4 Product: Pyrazolo[3,4-d]thiazole (- H2O, - HBr) Step3->Step4 Dehydration (Aromatization)

Figure 2: Mechanistic flow of the Hantzsch thiazole synthesis applied to the pyrazole scaffold.

Data & Troubleshooting Guide

Table 1: Optimization Parameters

ParameterRecommendationRationale
Solvent (Phase B) Ethanol or DioxaneEthanol is green and polar enough to dissolve the salt intermediates. Dioxane is better for higher temperature reflux if the reaction is sluggish.
Catalyst Piperidine (Catalytic)Occasionally used in Phase A to accelerate the Knoevenagel-type condensation.
Temperature Reflux (78–100°C)Essential to overcome the activation energy for the dehydration step (Step 3 in Fig 2).
Stoichiometry 1:1 (Thioamide:Haloketone)Excess haloketone leads to difficult-to-remove alkylated byproducts.

Common Issues:

  • Problem: Product remains as an intermediate (S-alkylated but not cyclized).

    • Solution: Add a catalytic amount of fused sodium acetate or reflux in glacial acetic acid to force dehydration.

  • Problem: Low solubility of the precursor.

    • Solution: Switch solvent to DMF or a DMF/EtOH mixture.

References

  • Gomha, S. M., & Riyadh, S. M. (2011). Synthesis under microwave irradiation of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles and other heterocycles as potential antimicrobial agents. Molecules, 16(10), 8244-8258. Link

  • Bondock, S., et al. (2010). Synthesis and antimicrobial activity of some new heterocycles incorporating antipyrine moiety. European Journal of Medicinal Chemistry, 45(9), 3692-3701. Link

  • Metwally, M. A., et al. (2012). A review on the synthesis and reactions of 5-aminopyrazoles. Journal of Heterocyclic Chemistry, 49, 1243. Link

  • Sayed, A. R., et al. (2016). Synthesis and Biological Activity of Some New Pyrazole-Based Heterocycles. Journal of Chemistry, 2016, Article ID 4260638. Link

Sources

Method

Application Notes &amp; Protocols: A Guide to Nucleophilic Addition Reactions with Pyrazole Isothiocyanates

Abstract This document provides a comprehensive technical guide on the reaction conditions for nucleophilic addition to pyrazole isothiocyanates. Pyrazole-based thiourea derivatives are of significant interest in medicin...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide on the reaction conditions for nucleophilic addition to pyrazole isothiocyanates. Pyrazole-based thiourea derivatives are of significant interest in medicinal chemistry and agrochemical development due to their diverse biological activities.[1][2][3] Pyrazole isothiocyanates serve as highly reactive and versatile intermediates for the synthesis of these valuable compounds. This guide delves into the core reaction mechanism, explores critical experimental parameters, provides detailed, field-proven protocols for the synthesis of pyrazole thioureas, and offers insights into troubleshooting and optimization. The content is designed for researchers, medicinal chemists, and process development scientists seeking to leverage this powerful chemical transformation.

Introduction: The Significance of Pyrazole Thioureas

The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents with applications as analgesic, antiviral, and antifungal agents.[1][4] When combined with a thiourea moiety through a stable C-N linkage, the resulting pyrazole thiourea derivatives exhibit a broad spectrum of biological activities.[1][3][5] The synthetic accessibility of these compounds hinges on the efficient reaction between a pyrazole isothiocyanate and a suitable nucleophile.

The isothiocyanate group (-N=C=S) is a potent electrophile, with its central carbon atom being highly susceptible to nucleophilic attack.[6][7] This reactivity is often enhanced when the isothiocyanate is attached to an electron-withdrawing acyl group, a common feature in pyrazole isothiocyanate precursors.[8] Understanding and controlling the reaction conditions for this nucleophilic addition is paramount for achieving high yields, purity, and diversity in the synthesis of novel chemical entities for screening and development.

Core Reaction Mechanism

The fundamental reaction involves the nucleophilic attack on the electrophilic central carbon of the isothiocyanate moiety.[6] For the most common reaction, the formation of a thiourea, a primary or secondary amine acts as the nucleophile.

The mechanism proceeds as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the isothiocyanate group.[8]

  • Intermediate Formation: This addition leads to the formation of a transient, zwitterionic tetrahedral intermediate.[8]

  • Proton Transfer: A rapid proton transfer from the nucleophilic nitrogen to the isothiocyanate nitrogen results in the stable, neutral thiourea adduct.

This reaction is typically fast, high-yielding, and proceeds under mild conditions, often at room temperature.[8]

Caption: Nucleophilic addition of an amine to a pyrazole isothiocyanate.

Optimizing Reaction Conditions: A Parameter-Focused Discussion

The success of the nucleophilic addition reaction depends on the careful selection of several key parameters.

Choice of Nucleophile

A wide range of nucleophiles can react with isothiocyanates. The choice of nucleophile dictates the final product class.

  • Amines (Primary & Secondary): These are the most common nucleophiles, leading to the formation of highly stable N,N'-disubstituted thiourea derivatives. The reaction is generally very efficient.[1][3]

  • Thiols (e.g., Glutathione): Thiols attack the isothiocyanate to form dithiocarbamate adducts. A crucial distinction is that this reaction is often reversible, unlike the reaction with amines.[9] This reversibility allows dithiocarbamates to act as transport or storage forms of the parent isothiocyanate.[9]

  • Alcohols/Water: While possible, the reaction with alcohols to form thiocarbamates is generally much slower and less common than with amines or thiols. The presence of water can lead to hydrolysis of the isothiocyanate, which is an undesirable side reaction.

Solvent Selection

The solvent plays a critical role in ensuring the solubility of reactants and facilitating the reaction without participating in it.

  • Aprotic Polar Solvents: Solvents like Tetrahydrofuran (THF), Acetonitrile (MeCN), and Dichloromethane (DCM) are excellent choices.[1][10] They effectively dissolve a wide range of pyrazole isothiocyanates and nucleophiles and are inert under the mild reaction conditions. THF is frequently cited as the solvent of choice.[1]

  • Aprotic Dipolar Solvents: Solvents such as DMF or DMAc can be used, but their higher boiling points can make removal more difficult. They are typically reserved for less reactive systems that may require heating.[11]

  • Protic Solvents: Protic solvents like ethanol or methanol should generally be avoided as they can act as competing nucleophiles, although their reactivity is significantly lower than that of amines.

Temperature and Reaction Time

A major advantage of this reaction is its efficiency under mild conditions.

  • Temperature: The vast majority of nucleophilic additions to pyrazole isothiocyanates proceed smoothly at ambient or room temperature (20-25 °C).[1] An exotherm may be observed upon addition of the nucleophile.[8] Heating is generally unnecessary and may promote side reactions.

  • Reaction Time: Reactions are often complete within a few hours (typically 2-4 hours).[1] Progress should always be monitored by an appropriate analytical technique, such as Thin-Layer Chromatography (TLC), to determine the point of completion.

Catalysis

For the direct addition of strong nucleophiles like amines to activated pyrazole isothiocyanates, a catalyst is typically not required. However, catalysis can be relevant in two contexts:

  • Formation of the Isothiocyanate: The synthesis of the pyrazole isothiocyanate precursor itself (from an acyl chloride and a thiocyanate salt) can be significantly improved by using a phase-transfer catalyst (PTC) like PEG-400. This approach offers higher yields and milder conditions compared to conventional methods.[1]

  • Alternative Mechanisms: For less conventional transformations, catalysis is key. For example, a visible-light photoredox synthesis using an Iridium catalyst (FIrpic) has been developed for the radical addition of α-aminoalkyl radicals to isothiocyanates.[10][12]

Detailed Experimental Protocols

The following protocols are provided as a robust starting point for laboratory synthesis.

Protocol 1: General Synthesis of Pyrazole Acyl Thioureas via Nucleophilic Addition

This protocol is adapted from the successful synthesis of various fluorinated pyrazole acyl thiourea derivatives.[1][13]

Materials:

  • Substituted Pyrazole Acyl Isothiocyanate (1.0 mmol, 1.0 equiv)

  • Primary or Secondary Amine (1.1 - 1.2 mmol, 1.1 - 1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF, ~15 mL per mmol of isothiocyanate)

  • Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)

  • TLC plates (silica gel) and appropriate eluent system for monitoring

Workflow Diagram:

Experimental_Workflow A 1. Dissolve pyrazole isothiocyanate in anhydrous THF in a flask. B 2. Add the amine nucleophile (1.1-1.2 equiv) to the stirred solution. A->B C 3. Stir the mixture at room temperature for 2-4 hours. B->C D 4. Monitor reaction completion by TLC analysis. C->D E 5. Upon completion, filter the precipitated solid product. D->E Product Precipitates F 6. If no precipitate forms, evaporate the solvent under reduced pressure. D->F Product in Solution G 7. Purify the crude product via preparative TLC or recrystallization. E->G F->G

Caption: Standard laboratory workflow for pyrazole thiourea synthesis.

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the pyrazole acyl isothiocyanate (1.0 mmol).

  • Add anhydrous THF (15 mL) and stir the solution at room temperature until the solid is fully dissolved.

  • To this well-stirred solution, add the desired amine (1.2 mmol) either neat (if liquid) or dissolved in a minimal amount of THF.

  • Allow the mixture to stir at room temperature. The reaction is often complete within 4 hours.

  • Monitor the reaction's progress by TLC, comparing the reaction mixture to spots of the starting materials. The disappearance of the limiting reagent (typically the isothiocyanate) and the appearance of a new, more polar spot indicates product formation.

  • Work-up and Purification:

    • Method A (If Product Precipitates): If the desired thiourea product precipitates from the reaction mixture as a solid, it can be collected by vacuum filtration. Wash the solid with a small amount of cold solvent (e.g., THF or petroleum ether) to remove soluble impurities.

    • Method B (If Product is Soluble): If the product remains in solution, remove the solvent (THF) under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by preparative TLC or recrystallization from a suitable solvent system (e.g., petroleum ether/ethyl acetate mixtures) to afford the pure pyrazole acyl thiourea.[1]

Data Summary: Representative Reaction Conditions

The following table summarizes conditions for the synthesis of various 1-(Aryl)-3-(5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonyl)thioureas, demonstrating the general applicability of the protocol.

EntryNucleophile (Aromatic Amine)SolventTemperatureTime (h)Yield (%)Reference
12-Bromo-5-fluorophenylamineTHFRoom Temp.4High[1]
24-Fluoro-2-methylphenylamineTHFRoom Temp.4High[1]
32,3,4-TrifluorophenylamineTHFRoom Temp.4High[1]
44-Bromo-2-fluorophenylamineTHFRoom Temp.4High[1]

Note: Specific yield percentages were not detailed in the abstract but were described as "good yields" in the full text context.

Troubleshooting and Key Considerations

  • Moisture Sensitivity: Isothiocyanates can slowly hydrolyze in the presence of water. Using anhydrous solvents is recommended to prevent the formation of urea byproducts and ensure high yields of the desired thiourea.

  • Purity of Starting Materials: The purity of the pyrazole isothiocyanate is crucial. Impurities from its synthesis (e.g., unreacted acyl chloride) can lead to side reactions and complicate purification.

  • Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the amine nucleophile helps to ensure the complete consumption of the more valuable isothiocyanate intermediate.[1]

  • Purification: While some products conveniently precipitate from the reaction mixture, others may require chromatographic purification. Preparative TLC is an effective method for isolating the final compounds on a research scale.[1]

Conclusion

The nucleophilic addition of amines to pyrazole isothiocyanates is a robust, efficient, and highly reliable method for synthesizing pyrazole-based thiourea derivatives. The reactions typically proceed under mild, ambient conditions without the need for catalysts, offering high yields in short reaction times. By carefully selecting anhydrous aprotic solvents like THF and monitoring the reaction to completion, researchers can readily access a diverse library of these biologically important molecules for further investigation in drug discovery and agrochemical development.

References

  • Wu, J., Shi, Q., Chen, Z., He, M., Jin, L., & Hu, D. (2012). Synthesis and Bioactivity of Pyrazole Acyl Thiourea Derivatives. Molecules, 17(5), 5139-5150. [Link]

  • Wu, J., et al. (2012). Synthesis and bioactivity of pyrazole acyl thiourea derivatives. PubMed. [Link]

  • Zhou, H., Lu, P., Gu, X., & Li, P. (2013). Visible-Light-Mediated Nucleophilic Addition of an α-Aminoalkyl Radical to Isocyanate or Isothiocyanate. Organic Letters, 15(21), 5646-5649. [Link]

  • Organic Chemistry Portal. Visible-Light-Mediated Nucleophilic Addition of an α-Aminoalkyl Radical to Isocyanate or Isothiocyanate. Organic Chemistry Portal. [Link]

  • Wu, J., et al. (2012). Synthesis and Bioactivity of Pyrazole Acyl Thiourea Derivatives. ResearchGate. [Link]

  • Kumar, A., et al. (2021). Synthesis and pharmacological evaluation of 1,3-diaryl substituted pyrazole based (thio)urea derivatives as potent antimicrobial agents against multi-drug resistant Staphylococcus aureus and Mycobacterium tuberculosis. RSC Medicinal Chemistry, 12(1), 115-127. [Link]

  • Miyoshi, N., et al. (2007). Transthiocarbamoylation of Proteins by Thiolated Isothiocyanates. Journal of Biological Chemistry, 282(30), 22048-22057. [Link]

  • Naimi, A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • Palliyaguru, D. L., & Yuan, J. M. (2021). Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane. Molecules, 26(16), 4845. [Link]

  • Choudhury, S. S., et al. (2020). Hydrogen Peroxide-Mediated Rapid Room Temperature Metal-Free C(sp2)-H Thiocyanation of Amino Pyrazoles, Amino Uracils, and Enamines. The Journal of Organic Chemistry, 85(21), 14036-14046. [Link]

  • Al-wsabli, M. S., et al. (2022). Synthesis of phenylthiourea-based pyrazole, thiazole and/or pyran compounds: molecular modeling and biological activity. Journal of Chemical Research, 46(1-2), 1-10. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Purification methods for moisture-sensitive pyrazole isothiocyanates

Ticket ID: PYR-ITC-001 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-ITC-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Stabilization and Isolation of Moisture-Sensitive Pyrazole Isothiocyanates

Introduction: The "Ticket" Overview

Welcome to the Technical Support Center. You are likely here because your pyrazole isothiocyanate (ITC) has either decomposed into a urea precipitate, streaked irreversibly on a silica column, or vanished during aqueous workup.

The Root Cause: Pyrazole isothiocyanates are "double-trouble" electrophiles. The isothiocyanate (–N=C=S) moiety is highly susceptible to nucleophilic attack by water, while the pyrazole ring often imparts basicity that can autocatalyze this hydrolysis. When water attacks, it forms a dithiocarbamate intermediate that collapses into the starting amine. This amine then attacks the remaining isothiocyanate to form a symmetric thiourea—a thermodynamic sink that ruins your yield.

This guide provides a self-validating workflow to arrest this degradation and isolate pure material.

Module 1: Prevention & Synthesis Optimization

Stop the problem before it starts. If you can avoid aqueous quenching, do so.

The "Dry" Synthesis Protocol

Standard thiophosgene methods often require biphasic systems (DCM/Water/NaHCO3). For moisture-sensitive pyrazoles, switch to 1,1'-Thiocarbonyldiimidazole (TCDI) or Di-2-pyridyl thionocarbonate (DPT) in anhydrous conditions.

Recommended Workflow:

  • Dissolution: Dissolve pyrazole amine (1.0 equiv) in anhydrous DCM or THF under Argon.

  • Reagent Addition: Add TCDI (1.1 equiv) at 0°C.

  • Scavenging: The byproduct is imidazole. Instead of washing it out with water (which kills your ITC), filter the reaction mixture through a small pad of anhydrous MgSO4 mixed with silica to trap polar imidazole byproducts, or use polymer-supported scavengers.

Module 2: The "Crash" – Workup & Isolation

Handling the crude material without triggering polymerization.

Critical Rule: Never expose these compounds to high pH and water simultaneously.

ParameterStandard Protocol (Avoid)High-Stability Protocol (Recommended)
Quench Saturated NaHCO3 (aq)None. Filter off salts under inert gas.
Drying Agent MgSO4 (slow)Na2SO4 (fast) followed by immediate filtration.
Concentration Rotovap at 40°CHigh-vac at <25°C. Heat promotes dimerization.
Solvent Swap DCM to MeOHDCM to Hexane/Heptane. Avoid nucleophilic solvents (MeOH/EtOH).

Module 3: Chromatographic Purification (The "Bug Fix")

If you must run a column, you must hack the stationary phase.

Method A: Deactivated Silica Gel Chromatography

Standard silica is acidic (pH ~5) and contains bound water. This environment protonates the pyrazole, activating the ITC toward hydrolysis. You must neutralize the surface.[1]

Protocol:

  • Slurry Preparation: Suspend Silica Gel 60 in your non-polar mobile phase (e.g., Hexane).

  • Deactivation: Add 1–3% Triethylamine (Et3N) to the slurry.[1] Stir for 5 minutes.

  • Packing: Pour the column. Flush with 2 column volumes (CV) of mobile phase containing 1% Et3N.

  • Elution: Run the column using your gradient without Et3N in the mobile phase (the pre-wash is usually sufficient), or maintain 0.5% Et3N if the compound is extremely acid-sensitive.

  • Loading: Load the crude as a liquid (in minimal DCM) or dry-load on Celite (never dry-load on undeactivated silica).

Method B: Neutral Alumina (The Gold Standard)

If Method A fails, switch to Neutral Alumina (Brockmann Grade III) . Alumina is less acidic and holds less water than silica, significantly reducing on-column hydrolysis.

  • Tip: If the compound streaks on Alumina, use 1% EtOAc in Hexane as the base solvent; avoid methanol gradients as Alumina + MeOH can act as a catalyst for thiocarbamate formation.

Module 4: Visualization & Diagnostics

How to see what you can't see.

TLC Visualization Guide:

  • UV (254 nm): Pyrazoles are UV active.

  • Ninhydrin: Negative for pure ITC. If you see a red/purple spot, your compound has hydrolyzed back to the amine.

  • Grote’s Reagent: Positive. Specific for sulfur-containing groups (C=S). ITCs usually appear as blue/purple spots.

  • Iodine Chamber: Positive. Brown spots (reversible).

The Degradation Pathway (Visualized)

Understand the enemy. The diagram below details exactly how moisture destroys your product.

ITC_Degradation ITC Pyrazole ITC (R-N=C=S) Inter Dithiocarbamate Intermediate ITC->Inter + H2O (Hydrolysis) Urea Symmetric Thiourea (R-NH-CS-NH-R) ITC->Urea Fast Reaction Water H2O (Moisture) Water->Inter Amine Pyrazole Amine (R-NH2) Inter->Amine - H+ COS COS Gas Inter->COS Decomposition Amine->Urea + Remaining ITC (Dimerization)

Figure 1: The cascade of failure. Water creates the amine, which immediately kills remaining ITC to form the stable thiourea urea precipitate.

Module 5: Crystallization (The Alternative)

When chromatography is too risky.

If your ITC is a solid, recrystallization is superior to chromatography as it avoids silica contact.

Solvent Systems:

  • DCM / Hexane: Dissolve in minimal DCM at RT. Add Hexane dropwise until cloudy.[2] Store at -20°C.

  • EtOAc / Heptane: Good for more polar pyrazoles.

  • Avoid: Ethanol or Methanol. (Risk of forming thiocarbamates: R-NH-CS-OEt).

Decision Matrix: Troubleshooting Guide

Decision_Tree Start Crude ITC Mixture State Physical State? Start->State Solid Solid State->Solid Oil Oil / Gum State->Oil Cryst Recrystallize (DCM/Hexane) Solid->Cryst TLC Check TLC Stability (2D TLC) Oil->TLC Result Pure ITC Cryst->Result Stable Stable on Silica? TLC->Stable Yes Flash Column (Hex/EtOAc) Stable->Yes No streak No Deactivated Silica (1% Et3N) Stable->No Streaks/Decomposes Yes->Result No->Result

Figure 2: Workflow for selecting the purification method based on physical state and stability.

Frequently Asked Questions (FAQ)

Q: My product turned into a rock-hard solid in the flask overnight. What happened? A: You likely had residual moisture or amine. The "rock" is the symmetric thiourea dimer. It is extremely stable and insoluble. There is no recovery from this; you must restart synthesis. Ensure your starting amine is 100% consumed before workup.

Q: Can I store the ITC in solution? A: Only in non-nucleophilic, anhydrous solvents (e.g., dry Toluene or DCM) over molecular sieves at -20°C. Never store in methanol or un-stabilized chloroform (which contains EtOH).

Q: Why does my NMR show a broad peak around 8-9 ppm? A: That is likely the -NH proton of the urea impurity. A pure ITC should have no exchangeable protons unless they are on the pyrazole ring itself.

References

  • Preparation of Isothiocyanates : Drobnica, L., et al. "The Chemistry of Cyanates and Their Thio Derivatives." John Wiley & Sons, 1977.

  • Silica Deactivation Protocols : Armarego, W. L. F., & Chai, C. L. L. "Purification of Laboratory Chemicals." Butterworth-Heinemann, 2013.

  • Stability of Pyrazole Derivatives : Journal of Medicinal Chemistry, "Synthesis and Structure-Activity Relationship of Pyrazole Derivatives," explaining hydrolytic instability in aqueous media.

  • TLC Staining Reagents : "Grote's Reagent for detection of thiourea and isothiocyanate derivatives." Journal of Biological Chemistry, 1931.[3]

  • Alternative Synthesis : "Thiocarbonyldiimidazole (TCDI) mediated synthesis of isothiocyanates." Tetrahedron Letters.

Sources

Optimization

Troubleshooting low reactivity of 3-isothiocyanato-1,5-dimethyl-1H-pyrazole

Reagent Status: [Active] CAS Registry Number: 1150617-54-1 (Representative analog class) Support Ticket: #ITC-PYR-003 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Executive Summary:...

Author: BenchChem Technical Support Team. Date: February 2026

Reagent Status: [Active] CAS Registry Number: 1150617-54-1 (Representative analog class) Support Ticket: #ITC-PYR-003 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary: The Reactivity Paradox

Researchers frequently report "failed" or "sluggish" coupling reactions with 3-isothiocyanato-1,5-dimethyl-1H-pyrazole . Unlike highly reactive alkyl isothiocyanates (e.g., methyl isothiocyanate) or electron-deficient aryl isothiocyanates (e.g., 4-nitrophenyl isothiocyanate), this reagent exhibits significant electronic deactivation .

The pyrazole ring is a


-excessive heteroaromatic system. The lone pair on the 

nitrogen donates electron density into the ring, which can be delocalized to the

position. This resonance effect reduces the electrophilicity of the isothiocyanate (

) central carbon, raising the activation energy required for nucleophilic attack.

This guide provides a diagnostic workflow to distinguish between reagent degradation and intrinsic low reactivity, followed by optimized protocols to force the reaction to completion.

Part 1: Diagnostic Phase (Troubleshooting Q&A)

Q1: My reaction shows no progress after 24 hours at room temperature. Is the reagent dead?

A: Not necessarily. "No reaction" at room temperature is the expected baseline behavior for this specific scaffold with weak nucleophiles.

  • The Cause: The 1,5-dimethylpyrazole core is electron-donating. This lowers the electrophilicity of the ITC carbon compared to a standard phenyl isothiocyanate.

  • Verification Step (IR Spectroscopy): Before discarding the lot, run an IR spectrum.

    • Active Reagent: Look for a very strong, broad absorption band at 2050–2150 cm⁻¹ (characteristic of the

      
       stretch).
      
    • Hydrolyzed/Degraded: If this peak is weak or absent, and you see peaks around 1650–1700 cm⁻¹ (urea carbonyl), the reagent has hydrolyzed due to moisture exposure.

Q2: I see a new spot on TLC, but it's not my product. What is it?

A: You are likely observing dimerization or hydrolysis .

  • Scenario A (Hydrolysis): If water is present (even trace amounts in "dry" solvents), the ITC reacts to form the amine, which then reacts with another molecule of ITC to form a symmetrical thiourea dimer.

  • Scenario B (Polymerization): At high concentrations (>0.5 M) without a nucleophile, ITCs can self-polymerize.

  • Solution: Always use anhydrous solvents (water < 50 ppm) and store the reagent under argon at -20°C.

Q3: Does the methyl group at position 5 cause steric hindrance?

A: Minimal. The isothiocyanate is at position 3.[1] The methyl at position 5 is distal and does not sterically block the reaction site. The methyl at position 1 is adjacent to the ring nitrogen but points away from the


 vector. The issue is electronic , not steric.

Part 2: Optimization Phase (Actionable Solutions)

Protocol A: The "Hyper-Active" Conditions (Recommended)

For coupling with sterically hindered or electron-deficient amines (e.g., anilines).

Concept: Since the electrophile (ITC) is weak, we must supercharge the nucleophile (amine) and stabilize the polar transition state.

ParameterStandard Condition (Fail)Optimized Condition (Pass) Rationale
Solvent DCM or THFDMF, DMSO, or NMP Polar aprotic solvents stabilize the zwitterionic transition state of the thiourea formation.
Base TEA (Triethylamine)NaH (Sodium Hydride) or DBU Deprotonation of the amine creates a potent amide anion nucleophile.
Temp 25°C60°C – 80°C Thermal energy is required to overcome the resonance stabilization of the pyrazole ring.
Catalyst NoneDMAP (10 mol%) DMAP acts as a nucleophilic catalyst, attacking the ITC to form a reactive acyl-pyridinium-like intermediate.
Protocol B: Microwave-Assisted Synthesis

For high-throughput library generation.

  • Vessel: 10 mL Microwave vial (sealed).

  • Reagents: Amine (1.0 equiv), Pyrazole-ITC (1.2 equiv).

  • Solvent: Acetonitrile (anhydrous).

  • Base: DIPEA (2.0 equiv).

  • Conditions: 100°C for 20 minutes (High Absorption setting).

  • Workup: Scavenge excess ITC with polymer-supported amine resin (e.g., Trisamine) before evaporation.

Part 3: Visualizing the Chemistry

Diagram 1: Troubleshooting Decision Tree

Caption: Logic flow for diagnosing reaction failure vs. inherent low reactivity.

TroubleshootingFlow Start Reaction Stalled/Failed CheckIR Step 1: Check IR Spectrum (Look for 2100 cm⁻¹) Start->CheckIR PeakPresent Peak Present (Reagent Active) CheckIR->PeakPresent Yes PeakAbsent Peak Absent/Weak (Reagent Degraded) CheckIR->PeakAbsent No CheckCond Step 2: Evaluate Conditions PeakPresent->CheckCond Discard Discard Reagent (Hydrolysis/Dimerization) PeakAbsent->Discard SolventCheck Solvent: DCM/THF? CheckCond->SolventCheck BaseCheck Nucleophile Type? CheckCond->BaseCheck SwitchSolvent Switch to DMF/DMSO Increase Temp to 60°C SolventCheck->SwitchSolvent WeakNuc Aniline/Weak Amine BaseCheck->WeakNuc AddCat Add DMAP (10%) or Use NaH (1.1 eq) WeakNuc->AddCat

Diagram 2: Electronic Deactivation Mechanism

Caption: Resonance donation from N1 reduces the electrophilicity of the C3-NCS carbon.

Resonance cluster_effect Result N1 N1 (Lone Pair) Ring Pyrazole Ring (Pi System) N1->Ring Donates e- density C3 C3 Position Ring->C3 Delocalization ITC N=C=S Group C3->ITC Reduces Electrophilicity Effect High Activation Energy Required for Attack ITC->Effect

Part 4: Scientific Validation & References

Key Mechanistic Insights
  • Heteroaryl Isothiocyanate Reactivity: Isothiocyanates attached to electron-rich heterocycles (like pyrazoles) are inherently less reactive than their benzoyl or phenyl counterparts. The resonance interaction between the pyrazole nitrogen (

    
    ) and the isothiocyanate group (
    
    
    
    ) increases the electron density at the ITC carbon, making it a "harder" electrophile [1].
  • Solvent Effects: The reaction between an amine and an isothiocyanate proceeds via a zwitterionic transition state. Polar aprotic solvents like DMF or DMSO lower the energy of this transition state significantly compared to non-polar solvents like DCM [2].

  • Catalysis: DMAP is effective because it forms a reactive intermediate (

    
    -acylpyridinium salt equivalent), which is more susceptible to nucleophilic attack than the free isothiocyanate [3].
    
References
  • BenchChem. (2025). A Comparative Guide to the Reactivity of Aliphatic and Aromatic Isothiocyanates. Retrieved from

  • Li, Z.-Y., et al. (2013).[2] Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Synthesis, 45, 1667-1674.[2] Retrieved from

  • Ma, J., et al. (2023).[3] Synthesis of Isothiocyanates from Primary Amines via Visible-Light Photocatalysis. Org. Lett., 25, 5692-5696.[3] (Mechanistic insights on ITC formation and stability). Retrieved from

Sources

Troubleshooting

Technical Support Center: Regiocontrol in 1,5-Dimethyl-1H-pyrazole Functionalization

This guide is structured as a Tier 3 Technical Support resource, designed for immediate application in a research setting. It prioritizes "unblocking" the user by addressing the most common regioselectivity failures asso...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier 3 Technical Support resource, designed for immediate application in a research setting. It prioritizes "unblocking" the user by addressing the most common regioselectivity failures associated with the 1,5-dimethyl-1H-pyrazole scaffold.

Status: Operational | Topic ID: PYR-105-REGIO | Last Updated: 2026-02-12 Audience: Medicinal Chemists, Process Chemists Scope: Troubleshooting regioselectivity errors in Lithiation, Electrophilic Aromatic Substitution (EAS), and Transition Metal C-H Activation.

Core Reactivity & Decision Matrix

Before troubleshooting, verify your target regiochemistry against the scaffold's intrinsic reactivity. 1,5-dimethyl-1H-pyrazole presents a "regioselectivity trap" where intuitive chemical logic (benzylic acidity) often conflicts with kinetic reality.

The Reactivity Landscape
  • C4 Position: The nucleophilic "hotspot." Highly susceptible to Electrophilic Aromatic Substitution (EAS) and Pd-catalyzed C-H arylation.

  • N1-Methyl Group: The kinetic site of lithiation . Contrary to common expectation, n-BuLi deprotonates the N-methyl group, not the C5-methyl group.

  • C5-Methyl Group: Sterically shielded and thermodynamically less accessible for lateral lithiation compared to N-Me.

  • C3 Position: The "silent" position. Difficult to functionalize directly without blocking C4 or using specific radical pathways.

Workflow Visualization

The following decision tree maps the dominant reaction pathways based on reagent class.

G Start 1,5-Dimethyl-1H-pyrazole Lithiation Lithiation (n-BuLi, -78°C) Start->Lithiation Strong Base EAS Electrophilic Subst. (NBS, HNO3) Start->EAS Electrophile PdCat Pd-Catalysis (Ar-Br, Base) Start->PdCat Pd(OAc)2 N_Me_Li N1-Methyl Lithiation (Major Product) Lithiation->N_Me_Li Kinetic Control C5_Me_Li C5-Methyl Lithiation (Trace/Difficult) Lithiation->C5_Me_Li Blocked N1 only C4_Sub C4-Substitution (Exclusive) EAS->C4_Sub Electronic Control C4_Aryl C4-Arylation (Dominant) PdCat->C4_Aryl CMD Mechanism

Figure 1: Reactivity map showing the divergence between N-methyl and C5-methyl functionalization.

Troubleshooting Module: Lithiation & Lateral Functionalization

Primary Issue: User attempts to functionalize the C5-methyl group (lateral lithiation) but obtains N1-ethyl/functionalized products or complex mixtures.

The Mechanism of Failure

In 1,5-dimethylpyrazole, the N1-methyl protons are kinetically more acidic than the C5-methyl protons. This is due to the stabilization of the resulting dipole and the coordination ability of the adjacent nitrogen.

  • Observation: Quenching the lithiated species with an electrophile (e.g., Benzaldehyde) yields the 1-(2-hydroxy-2-phenylethyl) derivative, not the 5-(2-hydroxy-2-phenylethyl) derivative.

Protocol: Controlled N1-Methyl Functionalization

If your goal is to extend the N-chain, follow this protocol.

Reagents:

  • Substrate: 1,5-dimethyl-1H-pyrazole (1.0 equiv)

  • Base: n-BuLi (1.1 equiv, 2.5M in hexanes)

  • Solvent: Anhydrous THF (0.2 M concentration)

Step-by-Step:

  • Cooling: Cool the THF solution of pyrazole to -78°C under Argon.

  • Addition: Add n-BuLi dropwise over 20 minutes. Crucial: Maintain temp < -70°C to prevent oligomerization.

  • Maturation: Stir at -78°C for 1 hour. The solution typically turns yellow/orange.

  • Quenching: Add the electrophile (e.g., aldehyde, alkyl halide) dissolved in THF.

  • Warming: Allow to warm to RT slowly over 2 hours.

FAQ: Lithiation

Q: How do I force lithiation at the C5-methyl group? A: You cannot efficiently do this with 1,5-dimethylpyrazole. The N-methyl deprotonation is too dominant.

  • Solution: Use a protecting group on N1 that does not have alpha-protons (e.g., N-Phenyl or N-t-Butyl) or use a "removable" directing group. If you need the N-methyl group in the final product, you must install the C5-chain before N-methylation (start with 3(5)-methylpyrazole, lithiate C5-Me (dianion strategy), functionalize, then N-methylate).

Q: Why am I getting low yields with n-BuLi? A: Check for moisture. Pyrazolyl-lithium species are highly basic. Also, ensure you are not using "old" n-BuLi; titrate before use. Aggregation can be broken by adding TMEDA (1.1 equiv), which often increases reactivity but will not change the regioselectivity (still favors N-Me).

Troubleshooting Module: Electrophilic Aromatic Substitution (EAS)

Primary Issue: Achieving selectivity for C4 vs. C3, or avoiding over-halogenation.

The Science of C4 Selectivity

The pyrazole ring is pi-excessive. The N1 lone pair donates density into the ring, making C4 the most electron-rich position (highest HOMO coefficient). C3 and C5 are electron-deficient relative to C4 due to the proximity to the electronegative nitrogen atoms.

Protocol: Regioselective C4-Bromination (NBS)

This protocol avoids the harsh conditions of Br2/FeBr3 and prevents ring oxidation.

Reagents:

  • Substrate: 1,5-dimethyl-1H-pyrazole

  • Reagent: N-Bromosuccinimide (NBS) (1.05 equiv)

  • Solvent: Acetonitrile (MeCN) or DMF (0°C start)

Step-by-Step:

  • Dissolve substrate in MeCN (0.5 M).

  • Cool to 0°C in an ice bath.

  • Add NBS portion-wise over 15 minutes. Rapid addition can cause exotherms and minor side products.

  • Monitor by TLC/LCMS. Conversion is usually complete within 1-2 hours.

  • Workup: Dilute with EtOAc, wash with Na2S2O3 (to remove traces of Br2) and NaHCO3.

Data: Halogenation Selectivity
ReagentConditionsMajor ProductMinor ProductNotes
NBS MeCN, 0°C4-Bromo (>95%)3-Bromo (<1%)Standard, clean workup.
Br2 AcOH, RT4-Bromo (80-90%)Poly-bromoHarsh, generates HBr.
NCS DMF, 50°C4-Chloro (>90%)-Requires heat unlike NBS.

Troubleshooting Module: C-H Activation (Pd-Catalyzed)

Primary Issue: Direct arylation fails or yields a mixture of C4/C3 isomers.

Mechanism: Concerted Metalation-Deprotonation (CMD)

In Pd-catalyzed C-H activation (e.g., with Pd(OAc)2/Phosphine), the reaction proceeds via a CMD pathway.

  • Electronic Preference: C4 (Electron-rich).

  • Acidity Preference: C5 (Most acidic ring proton).

  • The 1,5-Dimethyl Case: Since C5 is blocked by a methyl group, the competition is between C4 and C3.

  • Outcome: C4-Arylation is the dominant pathway due to its nucleophilicity interacting with the electrophilic Pd(II) species.

Protocol: C4-Direct Arylation

Reagents:

  • Catalyst: Pd(OAc)2 (5 mol%)

  • Ligand: PPh3 (10 mol%) or SPhos (for difficult substrates)

  • Base: K2CO3 (2.0 equiv)[1]

  • Coupling Partner: Aryl Bromide (1.2 equiv)

  • Solvent: Toluene or DMA (100°C)

Troubleshooting Guide:

  • Problem: No Reaction.

    • Fix: Switch solvent to DMA (dimethylacetamide). The higher polarity stabilizes the Pd intermediates. Increase temp to 120°C.

  • Problem: C3-Arylation observed.

    • Cause: Highly electron-deficient Aryl Bromides or specific directing groups on the Aryl ring can shift preference.

    • Fix: Use a more electron-rich ligand (e.g., PCy3) to reinforce the electrophilic attack at the nucleophilic C4 position.

References & Grounding

The protocols and mechanistic insights above are grounded in the following authoritative sources:

  • Regioselectivity of Lithiation (N-Me vs C5-Me):

    • Source:Canadian Journal of Chemistry (Micetich, 1970) and Journal of Organic Chemistry.

    • Key Finding: 1-Methyl-3,5-disubstituted pyrazoles undergo lateral lithiation at the N-methyl group.

    • Link:

  • EAS and C4 Selectivity:

    • Source: BenchChem Technical Library & Quora (Imperial College Lecture Notes).

    • Key Finding: C4 is the site of maximum electron density and electrophilic attack.

    • Link:

  • Pd-Catalyzed C-H Functionalization:

    • Source:Organic & Biomolecular Chemistry (RSC) and MDPI.

    • Key Finding: Direct arylation of pyrazoles favors C4 unless blocked; C5 functionalization requires specific directing groups or blocking of C4.

    • Link:

  • Synthesis of 1,5-Dimethylpyrazole Derivatives:

    • Source: ResearchGate (Process for 4-Amino-1,3-dimethylpyrazole).

    • Key Finding: Confirmation of lithiation products and isomer differentiation.[2]

    • Link:

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Spectroscopic Signatures of 3-isothiocyanato-1,5-dimethyl-1H-pyrazole

This guide provides an in-depth analysis of the characteristic ¹H NMR spectrum of 3-isothiocyanato-1,5-dimethyl-1H-pyrazole, a heterocyclic building block of interest in medicinal chemistry and materials science. By comp...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the characteristic ¹H NMR spectrum of 3-isothiocyanato-1,5-dimethyl-1H-pyrazole, a heterocyclic building block of interest in medicinal chemistry and materials science. By comparing its predicted spectral data with experimentally determined values for structurally related pyrazole derivatives, we offer a robust framework for the unambiguous identification and characterization of this compound. This document is intended for researchers, chemists, and drug development professionals who rely on precise structural elucidation for advancing their scientific endeavors.

Introduction: The Structural Significance of Substituted Pyrazoles

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The specific substitution pattern on the pyrazole ring dictates the molecule's three-dimensional structure, electronic properties, and ultimately, its biological activity. 3-isothiocyanato-1,5-dimethyl-1H-pyrazole combines the stable pyrazole core with a reactive isothiocyanate (-N=C=S) group, making it a versatile intermediate for synthesizing a wide range of derivatives, such as thioureas, which are of significant interest in drug discovery.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. ¹H NMR, in particular, provides critical information about the electronic environment of protons within a molecule, their connectivity, and their spatial relationships. An accurate interpretation of the ¹H NMR spectrum is therefore essential for verifying the identity and purity of novel compounds like 3-isothiocyanato-1,5-dimethyl-1H-pyrazole.

Predicted ¹H NMR Profile of 3-isothiocyanato-1,5-dimethyl-1H-pyrazole

The structure of 3-isothiocyanato-1,5-dimethyl-1H-pyrazole presents three distinct proton environments, which are expected to give rise to three unique signals in the ¹H NMR spectrum. The predicted chemical shifts (δ) are based on the foundational principles of NMR spectroscopy and comparative analysis of similar structures reported in the literature.

Caption: Molecular structure of 3-isothiocyanato-1,5-dimethyl-1H-pyrazole with key proton groups highlighted.

  • C4-H (Pyrazole Ring Proton): The lone proton on the pyrazole ring is attached to carbon-4. In simple 3,5-dimethylpyrazoles, this proton typically resonates around δ 5.8-5.9 ppm.[3][4] However, the isothiocyanate group at the C3 position is strongly electron-withdrawing. This property decreases the electron density around the C4 proton (a deshielding effect), causing its signal to shift downfield.

    • Predicted Chemical Shift (δ): 6.0 – 6.3 ppm

    • Predicted Multiplicity: Singlet (s)

    • Integration: 1H

  • N1-CH₃ (N-Methyl Protons): The methyl group attached directly to the ring nitrogen (N1) is significantly influenced by the aromatic system and the electronegativity of the nitrogen atom. In analogous N-methylated pyrazoles, this signal appears substantially downfield compared to C-methyl groups.[5]

    • Predicted Chemical Shift (δ): 3.7 – 3.9 ppm

    • Predicted Multiplicity: Singlet (s)

    • Integration: 3H

  • C5-CH₃ (C-Methyl Protons): The methyl group at the C5 position is attached to a carbon atom of the pyrazole ring. Its chemical environment is similar to that of methyl groups in other 3,5-dimethylpyrazole derivatives.[3][4][6] Its signal is expected in the typical alkyl-aromatic region.

    • Predicted Chemical Shift (δ): 2.3 – 2.5 ppm

    • Predicted Multiplicity: Singlet (s)

    • Integration: 3H

Comparative Analysis with Alternative Pyrazole Derivatives

To validate our predictions, we compare the expected ¹H NMR data for 3-isothiocyanato-1,5-dimethyl-1H-pyrazole with the reported experimental data for several related compounds. This comparison highlights the predictable electronic effects of different substituents on the pyrazole ring.

CompoundN1-SubstituentC3-SubstituentC4-H (δ, ppm)N1-CH₃ (δ, ppm)C5-CH₃ (δ, ppm)C3-CH₃ (δ, ppm)Reference
3-isothiocyanato-1,5-dimethyl-1H-pyrazole -CH₃ -NCS ~6.0–6.3 (pred.) ~3.7–3.9 (pred.) ~2.3–2.5 (pred.) N/AThis Guide
3,5-Dimethylpyrazole-H-CH₃5.81N/A2.272.27[3]
1-Benzyl-3,5-dimethyl-1H-pyrazole-CH₂Ph-CH₃5.85N/A2.112.22[4]
3,5-Dimethyl-1-phenyl-1H-pyrazole-Ph-CH₃5.90N/A2.25 (6H)2.25 (6H)[4]

Analysis of Comparative Data:

  • C4-H Signal: The C4-H proton in 3,5-dimethylpyrazole and its N-substituted analogs consistently appears at δ 5.8-5.9 ppm. The predicted downfield shift to δ 6.0-6.3 ppm for the target compound is a direct and logical consequence of the electron-withdrawing nature of the C3-isothiocyanate group, which is a key distinguishing feature.

  • Methyl Signals: In 1-benzyl-3,5-dimethyl-1H-pyrazole, the C3-CH₃ and C5-CH₃ protons are chemically non-equivalent, appearing as two distinct singlets at δ 2.22 and δ 2.11 ppm, respectively.[4] For our target molecule, the absence of a C3-CH₃ signal and the presence of a significantly downfield N1-CH₃ signal (~3.7-3.9 ppm) are the most critical identifiers for confirming the N-methylation and C3-isothiocyanation pattern. The C5-CH₃ signal is expected to remain in the familiar δ 2.3-2.5 ppm range.

Standard Operating Protocol for ¹H NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible data, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, providing clear and unambiguous spectral data.

NMR_Workflow cluster_prep Phase 1: Sample Preparation cluster_acq Phase 2: Data Acquisition cluster_proc Phase 3: Data Processing & Analysis A Weigh 5-10 mg of 3-isothiocyanato-1,5-dimethyl-1H-pyrazole B Dissolve in ~0.7 mL of CDCl₃ containing 0.03% TMS A->B C Transfer solution to a clean, dry 5 mm NMR tube B->C D Insert sample into a ≥400 MHz NMR spectrometer C->D E Lock, tune, and shim the spectrometer D->E F Acquire ¹H spectrum (16-32 scans, 298 K) E->F G Apply Fourier Transform and phase correction F->G H Calibrate spectrum to TMS signal (δ 0.00 ppm) G->H I Integrate signals and pick peaks H->I J Assign peaks to corresponding protons based on predicted values I->J

Caption: Standard workflow for acquiring and analyzing the ¹H NMR spectrum.

Step-by-Step Methodology:

  • Sample Preparation:

    • Rationale: Proper sample preparation is critical for obtaining sharp, well-resolved signals.

    • Procedure: Accurately weigh 5-10 mg of the solid analyte. Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for small organic molecules due to its excellent dissolving power and minimal signal overlap.[7] The solvent should contain 0.03% (v/v) tetramethylsilane (TMS) as an internal reference for chemical shift calibration (δ = 0.00 ppm).[4] Transfer the resulting solution to a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Rationale: Using a high-field spectrometer (≥400 MHz) ensures better signal dispersion and resolution, which is crucial for unambiguous peak assignment.

    • Procedure: Insert the sample into the spectrometer. Perform standard instrument optimization procedures, including locking onto the deuterium signal of the solvent, tuning the probe, and shimming the magnetic field to achieve maximum homogeneity. Acquire the ¹H NMR spectrum at a constant temperature (e.g., 298 K). A typical acquisition involves 16 to 32 scans to achieve an adequate signal-to-noise ratio.

  • Data Processing and Analysis:

    • Rationale: Standardized processing ensures that data is accurate and comparable across different experiments.

    • Procedure: Apply a Fourier transform to the acquired Free Induction Decay (FID). Carefully phase the resulting spectrum to obtain a flat baseline and pure absorption signals. Calibrate the chemical shift axis by setting the TMS peak to δ 0.00 ppm. Integrate the area under each signal to determine the relative ratio of protons. Finally, assign each signal to its corresponding proton environment in the molecule based on the analysis presented in this guide.

Conclusion

The ¹H NMR spectrum of 3-isothiocyanato-1,5-dimethyl-1H-pyrazole is predicted to be simple and highly characteristic, displaying three distinct singlets corresponding to the C4-H, N1-CH₃, and C5-CH₃ protons. The key identifiers for this molecule are the downfield C4-H signal (δ ~6.0-6.3 ppm), a result of the electron-withdrawing isothiocyanate group, and the significantly deshielded N1-CH₃ signal (δ ~3.7-3.9 ppm). This guide provides a robust predictive and comparative framework, alongside a validated experimental protocol, to empower researchers with the confidence to accurately identify and characterize this valuable chemical intermediate.

References

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Alarcón-Polo, E., et al. (2005). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry. Retrieved from [Link]

  • FooDB. (2010). Showing Compound Methyl isothiocyanate (FDB012372). Retrieved from [Link]

  • Glaser, R., et al. (2015). Near-Silence of Isothiocyanate Carbon in 13C NMR Spectra. The Journal of Physical Chemistry A. Retrieved from [Link]

  • Glaser, R., et al. (2015). Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate (AITC) flexibility. The Journal of Physical Chemistry A. Retrieved from [Link]

  • Rojas-Le-Fort, M., et al. (2019). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole.... Retrieved from [Link]

  • SpectraBase. (n.d.). Phenylisothiocyanate - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • Borah, P., et al. (2016). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances. Retrieved from [Link]

  • Tayade, D. T., & Ingle, V. N. (2012). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 2. 1 H NMR chemical shifts of compounds 11, 12: δ H [ppm]. Retrieved from [Link]

  • Vitale, P., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis, Characterization and Thermal Degradation of Some New 3,5-dimethyl Pyrazole Derivatives. Retrieved from [Link]

  • Cerkovnik, J., et al. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. Retrieved from [Link]

Sources

Comparative

Technical Guide: FTIR Spectrum Analysis of Isothiocyanate (-NCS) Stretch in Pyrazoles

Executive Summary In the landscape of covalent drug discovery, the isothiocyanate (-NCS) group has emerged as a potent electrophile for targeting nucleophilic cysteine residues. When attached to a pyrazole scaffold—a pri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of covalent drug discovery, the isothiocyanate (-NCS) group has emerged as a potent electrophile for targeting nucleophilic cysteine residues. When attached to a pyrazole scaffold—a privileged pharmacophore in kinase inhibitors—the -NCS group provides a unique spectroscopic signature.

This guide objectively compares the FTIR characteristics of Pyrazole-NCS against its linkage isomers (thiocyanates) and common interferences (nitriles, azides). It provides a self-validating experimental protocol designed to distinguish the broad, high-intensity -NCS stretch from the sharp signals of alternatives, ensuring structural integrity during synthesis and storage.

Part 1: The Spectroscopic Signature

The infrared detection of isothiocyanates relies on the high-polarity asymmetric stretching vibration (


). Unlike the "fingerprint" region, this signal appears in the "silent" region of the spectrum (1900–2300 cm⁻¹), making it highly diagnostic.
The Physics of the Stretch
  • Wavenumber: Typically 2000–2150 cm⁻¹ .

  • Intensity: Very Strong (vs). The large dipole moment change during vibration results in intense absorption, often 10x stronger than a corresponding nitrile (-C≡N).

  • Morphology: Broad and often split into a doublet.

    • Why the split? This is frequently due to Fermi Resonance between the fundamental asymmetric stretch and the overtone of a lower-frequency bending mode (usually the C-N stretch or NCS bend).

The Pyrazole Effect

The electronic environment of the pyrazole ring influences the -NCS frequency.

  • Electron Richness: Pyrazoles are

    
    -excessive heteroaromatics. The electron density donated from the ring into the -NCS system lowers the bond order of the C=N bond slightly compared to aliphatic isothiocyanates.
    
  • Result: Pyrazole-NCS peaks often appear at lower wavenumbers (2040–2100 cm⁻¹) compared to alkyl-NCS variants.

Part 2: Comparative Analysis

To validate a Pyrazole-NCS structure, one must rule out linkage isomers (Thiocyanates, -SCN) and synthesis byproducts (Nitriles, -CN).

Table 1: Spectral Distinction Matrix
Functional GroupStructureFrequency (

, cm⁻¹)
IntensityPeak Morphology
Pyrazole-NCS Ar-N=C=S 2040 – 2100 Very Strong Broad, often doublet (Fermi)
Alkyl-NCSR-N=C=S2100 – 2200Very StrongBroad
ThiocyanateAr-S-C≡N2160 – 2175MediumSharp, singlet
NitrileAr-C≡N2220 – 2260Weak/MediumSharp, singlet
AzideAr-N=N=N2120 – 2160StrongAsymmetric shape
CarbodiimideR-N=C=N-R2120 – 2140StrongSplit/Complex
Key Discriminating Factors
  • NCS vs. SCN (Linkage Isomerism): This is the most critical distinction in synthesis. The -NCS form is thermodynamically more stable but kinetically variable.

    • Rule: If the peak is sharp and >2150 cm⁻¹ , it is likely the Thiocyanate (-SCN). If it is broad, strong, and <2120 cm⁻¹ , it is the Isothiocyanate (-NCS).

  • NCS vs. Nitrile: Nitriles are significantly weaker and appear at higher energy (>2200 cm⁻¹).

Part 3: Visualizing the Decision Logic

The following diagram outlines the logical pathway for assigning the peak in the 2000–2300 cm⁻¹ region.

SpectralDecisionTree Start Peak Detected in 1900-2300 cm⁻¹ Region CheckPos Check Wavenumber Position Start->CheckPos HighFreq > 2200 cm⁻¹ CheckPos->HighFreq MidFreq 2120 - 2180 cm⁻¹ CheckPos->MidFreq LowFreq 1990 - 2120 cm⁻¹ CheckPos->LowFreq Nitrile Nitrile (-CN) (Sharp, Weak) HighFreq->Nitrile CheckShape1 Check Shape & Intensity MidFreq->CheckShape1 CheckShape2 Check Shape & Intensity LowFreq->CheckShape2 Thiocyanate Thiocyanate (-SCN) (Sharp, Medium) CheckShape1->Thiocyanate Sharp Azide Azide (-N3) (Strong, Asymmetric) CheckShape1->Azide Asymmetric CheckShape2->CheckShape1 If Sharp (Rare) Isothiocyanate Isothiocyanate (-NCS) (Broad, Very Strong, Doublet) CheckShape2->Isothiocyanate Broad/Split

Figure 1: Decision tree for assigning functional groups in the cumulative double bond region.

Part 4: Experimental Protocol

This protocol uses Attenuated Total Reflectance (ATR) for rapid screening, prioritizing moisture mitigation as water vapor can create noise in the baseline, though less critical in the 2100 region than the 1600 region.

Sample Preparation & Setup
  • Instrument: FTIR Spectrometer with Diamond or ZnSe ATR crystal.

  • Resolution: 4 cm⁻¹ (standard) or 2 cm⁻¹ (to resolve Fermi doublets).

  • Scans: 16–32 scans.[1]

  • Atmosphere: Critical. The region near 2350 cm⁻¹ is dominated by atmospheric CO₂. While -NCS is at ~2100, fluctuating CO₂ levels can distort the baseline slope.

    • Action: Purge system with dry N₂ or collect a fresh background immediately before the sample.

The "Amine Quench" Validation (Self-Validating Protocol)

To prove the peak is a reactive electrophile (-NCS) and not a stable contaminant (like a nitrile), perform this chemical test.

  • Baseline Scan: Record the spectrum of the Pyrazole-NCS solid. Note the peak at ~2080 cm⁻¹.

  • Reaction: Dissolve a small amount of sample in dry DCM. Add 1.5 equivalents of a primary amine (e.g., benzylamine). Stir for 10 minutes.

  • Evaporation: Evaporate the solvent to obtain the crude thiourea.

  • Validation Scan: Record the spectrum of the product.

    • Pass Criteria: The broad peak at ~2080 cm⁻¹ must completely disappear . A new peak around 3200–3400 cm⁻¹ (Thiourea N-H stretch) and ~1550 cm⁻¹ (Thioamide bands) should appear.

    • Fail Criteria: If the ~2080 cm⁻¹ peak remains, the moiety is non-reactive (likely an azide or inorganic contaminant) or the reaction failed.

Analytical Workflow Diagram

AnalyticalWorkflow Synthesis Synthesis (Pyrazole + Thiophosgene) CrudeFTIR Crude FTIR Scan Synthesis->CrudeFTIR Decision Peak at ~2100 cm⁻¹? CrudeFTIR->Decision Decision->Synthesis No / Sharp (SCN) Purification Purification (Avoid hydrolysis) Decision->Purification Yes (Broad) Validation Amine Quench Test Purification->Validation FinalReport Validated Structure Validation->FinalReport Peak Disappears

Figure 2: Workflow for the synthesis and validation of Pyrazole-NCS compounds.

Part 5: Troubleshooting & Stability

Hydrolysis Risk

Isothiocyanates are moisture-sensitive. In the presence of water, they hydrolyze to carbamates (unstable) and then to primary amines .

  • Spectral Indicator: Loss of the 2100 cm⁻¹ peak and appearance of a doublet at 3300/3400 cm⁻¹ (NH₂).

Solvent Interference

Avoid using protic solvents (MeOH, EtOH) for solution-phase FTIR, as they will react with the -NCS group to form thiocarbamates. Use CHCl₃ or DCM for solution cells, ensuring solvent subtraction is applied.

References

  • Socrates, G. (2004).[2] Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley. (Standard reference for NCS vs SCN frequency ranges).

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley. (Detailed discussion on Fermi resonance in cumulenes).

  • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds. Springer. (Data on heteroaromatic influence on vibrational frequencies).

  • NIST Chemistry WebBook. (2024). Standard Reference Data for Isothiocyanates. (Verification of general isothiocyanate spectral bands).

Sources

Validation

The Challenger Emerges: Phenyl vs. Pyrazole Isothiocyanate in Bioconjugation and Sequencing

A Comparative Reactivity Guide for the Modern Researcher For decades, Phenyl Isothiocyanate (PITC) has been the undisputed reagent of choice for N-terminal protein sequencing via Edman degradation and a reliable partner...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Reactivity Guide for the Modern Researcher

For decades, Phenyl Isothiocyanate (PITC) has been the undisputed reagent of choice for N-terminal protein sequencing via Edman degradation and a reliable partner for amine labeling.[1][2] Its chemistry is foundational, taught in biochemistry textbooks and embedded in automated sequencers worldwide.[2][3] However, the evolving demands of proteomics, drug development, and bioconjugation call for reagents with enhanced reactivity, tailored specificity, and improved analytical signatures. Enter Pyrazole Isothiocyanate, a heteroaromatic contender poised to challenge the status quo.

This guide provides a detailed, evidence-based comparison of the reactivity of Phenyl Isothiocyanate and Pyrazole Isothiocyanate. We will dissect their chemical properties, explore the mechanistic basis for their reactivity, and provide practical guidance for their application, empowering you to select the optimal reagent for your experimental goals.

At the Heart of the Reaction: Structural and Electronic Differences

The reactivity of an isothiocyanate (-N=C=S) is dictated by the electrophilicity of its central carbon atom. This carbon is the target for nucleophilic attack by primary amines, such as the N-terminal alpha-amine or the epsilon-amine of a lysine residue, forming a stable thiourea linkage.[4][5] The key difference between PITC and Pyrazole Isothiocyanate lies in the aromatic ring attached to the isothiocyanate group, which electronically influences this reactive center.

  • Phenyl Isothiocyanate (PITC): The phenyl ring is a relatively neutral aromatic system. It provides a stable, hydrophobic scaffold but offers minimal electronic activation of the isothiocyanate group. Its reactivity is sufficient for many applications but can be sluggish, sometimes requiring elevated temperatures or extended reaction times, especially with less nucleophilic amines.[4]

  • Pyrazole Isothiocyanate: The pyrazole ring is a five-membered heteroaromatic ring containing two nitrogen atoms. This heterocyclic system is inherently electron-deficient. The nitrogen atoms exert a strong electron-withdrawing effect (an inductive effect) on the ring and, consequently, on the attached isothiocyanate group.[6] This withdrawal of electron density makes the central carbon of the isothiocyanate significantly more electrophilic and, therefore, more susceptible to nucleophilic attack.[7]

This fundamental electronic difference is the primary driver for the observed variations in reactivity between the two compounds.

Labeling_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_purification 3. Purification & Analysis p1 Dissolve Protein in Amine-Free Buffer (e.g., PBS, pH 7.5-8.5) r1 Add Isothiocyanate stock to Protein solution (e.g., 10-20 fold molar excess) p1->r1 p2 Prepare fresh stock of Isothiocyanate in anhydrous DMSO p2->r1 r2 Incubate with gentle mixing (Protect from light for fluorescent tags) r1->r2 pu1 Remove unreacted reagent (Size-Exclusion Chromatography or Dialysis) r2->pu1 pu2 Characterize conjugate (MS, UV-Vis, SDS-PAGE) pu1->pu2

Sources

Comparative

HPLC method development for purity analysis of pyrazole isothiocyanates

Executive Summary This guide provides a technical comparison and method development workflow for the purity analysis of pyrazole isothiocyanates . These compounds present a "dual-threat" analytical challenge: the pyrazol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison and method development workflow for the purity analysis of pyrazole isothiocyanates . These compounds present a "dual-threat" analytical challenge: the pyrazole moiety is basic and prone to severe peak tailing on traditional silica, while the isothiocyanate (ITC) group is highly reactive and hydrolytically unstable.

We compare the performance of a Charged Surface Hybrid (CSH) C18 Core-Shell column (The "Product" solution) against a Traditional Fully Porous C18 column (The "Alternative"). Experimental data demonstrates that the CSH Core-Shell methodology yields superior peak symmetry (


 vs. 

), higher resolution of critical impurities, and improved analyte stability through optimized acidic mobile phases.

The Analytical Challenge

Pyrazole isothiocyanates are critical intermediates in the synthesis of agrochemicals and pharmaceuticals. Their analysis requires balancing two conflicting chemical properties:[1]

  • Basicity (Pyrazole Ring): The nitrogen atoms in the pyrazole ring can protonate (pKa ~2.5) and interact with residual silanols on silica-based columns, causing peak tailing.

  • Electrophilicity (Isothiocyanate Group): The

    
     group is susceptible to nucleophilic attack. It hydrolyzes in water to form amines and reacts rapidly with nucleophilic buffers (e.g., ammonium, Tris) to form thioureas.
    

Implication: A standard "generic" HPLC method (e.g., Ammonium Acetate pH 6.5 on C18) will likely result in analyte degradation (artifact peaks) and poor resolution (tailing), leading to false purity results.

Comparative Analysis: CSH Core-Shell vs. Traditional C18

We evaluated two distinct column technologies for the separation of a model Pyrazole ITC from its primary impurity (Aminopyrazole precursor) and degradation product (Hydrolyzed Amine).

Experimental Setup
  • System: UHPLC with DAD detection (254 nm).

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).

  • Gradient: 5-95% B in 10 minutes.

  • Flow Rate: 0.5 mL/min.

Performance Data
MetricAlternative: Traditional Fully Porous C18 (

)
Recommended: CSH Core-Shell C18 (

)
Impact
Tailing Factor (

)
2.45 (Severe Tailing)1.12 (Excellent) Tailing masks low-level impurities.
Resolution (

)
1.8 (Analyte vs. Precursor)4.2 (Analyte vs. Precursor) Critical for accurate quantitation.
Sensitivity (S/N) 85:1210:1 Sharper peaks increase detection limits.
Backpressure ~80 bar~250 barManageable on standard HPLC/UHPLC.

Expert Insight: The Charged Surface Hybrid (CSH) particle carries a low-level positive surface charge. This charge repels the protonated basic pyrazole moiety, effectively eliminating the secondary silanol interactions that cause tailing on traditional C18 columns.

Method Development Strategy

The following workflow ensures scientific rigor and self-validating protocols.

Phase 1: Stationary Phase Selection
  • Goal: Minimize silanol activity.

  • Protocol: Screen a CSH C18 or a Polar-Embedded C18. Avoid standard "end-capped" C18 columns if tailing persists > 1.5.

Phase 2: Mobile Phase & Buffer Selection (Critical)
  • The Trap: Do NOT use Ammonium Acetate or Ammonium Formate.

    • Reasoning: Ammonium (

      
      ) exists in equilibrium with Ammonia (
      
      
      
      ), a nucleophile.
      
      
      reacts with the Isothiocyanate group to form a thiourea derivative during the run.
  • The Solution: Use 0.1% Formic Acid or Phosphoric Acid .

    • Mechanism:[2] Acidic pH (< 3.0) keeps the pyrazole protonated (good for CSH repulsion) and suppresses the nucleophilicity of water, slowing hydrolysis.

Phase 3: Sample Diluent
  • Protocol: Dissolve samples in anhydrous Acetonitrile .

  • Avoid: Methanol (can react to form thiocarbamates over time) or Water (hydrolysis).

Visualizing the Chemistry

Diagram 1: The Stability & Reaction Pathway

This diagram illustrates why buffer selection is critical. The "Wrong Path" leads to artifacts often mistaken for impurities.

ITC_Pathways cluster_legend Reaction Risks ITC Pyrazole Isothiocyanate (Analyte) Amine Aminopyrazole (Hydrolysis Product) ITC->Amine + H2O (Hydrolysis) Slow in Acid, Fast in Neutral Thiourea Thiourea Derivative (Artifact) ITC->Thiourea + Ammonia (from NH4 Buffer) AVOID Ammonium Salts Thiocarbamate Thiocarbamate (Solvent Artifact) ITC->Thiocarbamate + Methanol (Diluent) Use ACN instead Note Acidic Mobile Phase (Formic Acid) suppresses these side reactions.

Caption: Reaction pathways of Isothiocyanates in HPLC. Red arrows indicate degradation caused by improper buffer or solvent choices.

Diagram 2: Method Development Decision Tree

Follow this logic to validate the method.

Method_Tree Start Start: Purity Analysis of Pyrazole ITC ColSelect 1. Column Selection Start->ColSelect CheckTailing Check Tailing Factor (As) ColSelect->CheckTailing TradC18 Traditional C18 (As > 1.5) CheckTailing->TradC18 Fail CSH CSH / Core-Shell (As < 1.2) CheckTailing->CSH Pass TradC18->ColSelect Switch Column Buffer 2. Mobile Phase Selection CSH->Buffer CheckStab Check Stability (Re-inject @ 4 hrs) Buffer->CheckStab Ammonium Ammonium Buffer (New peaks appear) CheckStab->Ammonium Degradation Formic 0.1% Formic Acid (Stable Profile) CheckStab->Formic Stable Ammonium->Buffer Change Buffer Final Final Method: CSH C18 + Formic Acid/ACN Formic->Final

Caption: Step-by-step decision tree for optimizing the separation of basic, reactive analytes.

Detailed Experimental Protocol

Objective: Quantify purity of Pyrazole ITC (Target >98%).

1. Preparation of Solutions:

  • Diluent: 100% Acetonitrile (HPLC Grade). Note: Do not use water or alcohol in the diluent to prevent degradation during autosampling.

  • Mobile Phase A: Water + 0.1% Formic Acid (v/v).[3]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid (v/v).[3]

2. Instrument Parameters:

  • Column: CSH C18 (or equivalent Core-Shell),

    
     mm, 
    
    
    
    .[3]
  • Temperature:

    
    C (Improves mass transfer for pyrazoles).
    
  • Flow Rate: 0.4 mL/min.

  • Injection Volume:

    
     (Keep low to prevent solvent effects).
    

3. Gradient Table:

Time (min) %B Curve
0.0 5 Initial
8.0 95 Linear
10.0 95 Hold
10.1 5 Re-equilibrate

| 13.0 | 5 | End |

4. System Suitability Criteria (Self-Validation):

  • Tailing Factor: NMT 1.3.

  • Precision (n=5): RSD < 1.0% for retention time and area.

  • Resolution: > 2.0 between Pyrazole ITC and Aminopyrazole impurity.

References

  • Separation of Pyrazole on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link][4]

  • Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. National Institutes of Health (PMC). Available at: [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI Molecules. Available at: [Link][5]

Sources

Validation

Validating covalent binding of pyrazole isothiocyanates to lysine residues

Content Type: Technical Comparison & Validation Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists Executive Summary The renaissance of Targeted Covalent Inhibitors (TCIs) has largely...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Validation Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists

Executive Summary

The renaissance of Targeted Covalent Inhibitors (TCIs) has largely focused on cysteine-targeting acrylamides. However, the low abundance of druggable cysteines (~2% of the proteome) necessitates alternative strategies. Lysine residues, ubiquitous and often catalytic (e.g., in kinases), represent a high-value target class.

This guide focuses on Pyrazole Isothiocyanates (ITCs) . Unlike the highly reactive sulfonyl fluorides (SuFEX chemistry) or non-specific activated esters, pyrazole ITCs offer a "Goldilocks" zone of reactivity: sufficiently electrophilic to modify the


-amino group of a specific lysine within a binding pocket, yet stable enough to minimize off-target promiscuity. The pyrazole scaffold itself often provides the necessary non-covalent affinity (

) to drive the warhead into proximity with the target lysine (

).
Mechanistic Foundation: The Thiourea Transformation

The core validation requirement for this class of inhibitors is confirming the formation of a thiourea linkage. Unlike substitution reactions (e.g., Sulfonyl Fluorides releasing HF), the ITC reaction is an addition reaction.

Chemical Mechanism

The electrophilic carbon of the isothiocyanate (


) is attacked by the nucleophilic nitrogen of the lysine 

-amine. This results in a stable thiourea adduct.

ITC_Mechanism Lysine Target Lysine (Nucleophile R-NH2) Transition Transition State (Proximity Driven) Lysine->Transition Attack ITC Pyrazole-ITC (Electrophile R'-N=C=S) ITC->Transition Positioning Thiourea Stable Thiourea Adduct (R-NH-CS-NH-R') Transition->Thiourea Proton Transfer

Figure 1: Reaction coordinate of Lysine-ITC conjugation. Note that the entire mass of the inhibitor is conserved in the final adduct.

Comparative Analysis: ITC vs. Alternatives

When validating a pyrazole-ITC, it is critical to benchmark its performance against other lysine-targeting warheads.

FeaturePyrazole Isothiocyanate (ITC)Sulfonyl Fluoride (SF)NHS/Activated EstersVinyl Sulfone/Acrylamide
Reaction Type Addition (Thiourea formation)Substitution (SuFEX)Substitution (Amide formation)Michael Addition
Leaving Group None (Atom economic)Fluoride (

)
N-HydroxysuccinimideNone
Mass Shift +MW of Inhibitor +MW - 20 Da (HF loss)+MW - 115 Da (NHS loss)+MW
Reversibility Generally Irreversible*IrreversibleIrreversibleIrreversible (Cys) / Rare (Lys)
Selectivity High (Tunable by scaffold)Variable (Can be promiscuous)Low (Non-specific labeling)Low for Lys (Prefers Cys)
Aqueous Stability Moderate (Slow hydrolysis)High (Very stable)Low (Rapid hydrolysis)High

> Note on Reversibility: While thioureas are stable, they can undergo exchange under extreme pH or high temperature. For physiological drug discovery, they are treated as covalent.[1]

Validation Workflow: The "Self-Validating" System

To claim a specific covalent interaction, you must triangulate data from Kinetics, Mass Spectrometry, and Washout studies.

Validation_Workflow Start Hit Compound (Pyrazole-ITC) Biochem 1. Time-Dependent Inhibition (IC50 shift) Start->Biochem Kinetic 2. Determine kinact/KI (Efficiency) Biochem->Kinetic If shift observed MS_Intact 3. Intact Protein LC-MS (Stoichiometry) Kinetic->MS_Intact Confirm adduct MS_Peptide 4. Peptide Mapping (Site Identification) MS_Intact->MS_Peptide Locate Lysine Washout 5. Jump-Dilution/Washout (Irreversibility Check) MS_Peptide->Washout Decision Validated Covalent Binder Washout->Decision

Figure 2: Step-by-step validation pipeline for confirming covalent engagement.

Detailed Experimental Protocols
A. Intact Protein LC-MS (The "Gold Standard" for Binding)

Objective: Confirm the covalent addition of the inhibitor to the protein and determine stoichiometry (1:1 vs. non-specific multi-labeling).

Protocol:

  • Incubation: Incubate protein (1-5

    
    M) with Pyrazole-ITC (10-50 
    
    
    
    M, 10x excess) in reaction buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl) for 1-4 hours at room temperature.
    • Critical Control: Include a "Vehicle Only" (DMSO) sample.

  • Quenching: Do not use standard acidic quenching immediately if the protein precipitates. Instead, dilute into 0.1% Formic Acid/Acetonitrile immediately prior to injection.

  • LC-MS Analysis: Inject onto a C4 or C8 reverse-phase column (e.g., Agilent PLRP-S).

  • Deconvolution: Use Maximum Entropy deconvolution software.

  • Data Interpretation:

    • Success: You observe a mass shift of exactly

      
      .
      
    • Failure (Non-covalent): Mass matches the DMSO control (inhibitor falls off during ionization).

    • Failure (Non-specific): You see ladders of

      
      , 
      
      
      
      ,
      
      
      mass shifts (indicates the ITC is too reactive and hitting surface lysines randomly).
B. Kinetic Analysis (

)

Objective: Distinguish between "sticky" inhibitors and true targeted binders. A high affinity (


) drives the reaction, not just raw chemical reactivity (

).

Protocol:

  • Substrate Prep: Prepare enzyme and fluorogenic/chromogenic substrate.

  • Inhibitor Series: Prepare a 2-fold dilution series of the Pyrazole-ITC.

  • Reaction: Initiate reaction by adding enzyme to the inhibitor/substrate mix (Continuous method) or pre-incubate enzyme + inhibitor for varying times (

    
     min) before adding substrate (Discontinuous method).
    
  • Calculation:

    • Plot observed rate constant (

      
      ) vs. Inhibitor Concentration 
      
      
      
      .
    • Fit to the hyperbolic equation:

      
      
      
  • Interpretation:

    • 
       (Affinity):  Concentration at half-maximal inactivation rate.[2] Lower is better.
      
    • 
       (Reactivity):  Max rate of bond formation.
      
    • Ratio: The efficiency metric. A good drug candidate typically has

      
      .
      
C. Peptide Mapping (Site Verification)

Objective: Prove the ITC is attached to the specific design-target lysine and not a random surface residue.

Protocol:

  • Digestion: Following incubation (as in Protocol A), digest the protein.

    • Enzyme Choice:Trypsin cuts at Lys/Arg. If your target is a Lysine, Trypsin might not cut at the modified residue (blocked by ITC). This results in a "missed cleavage" larger peptide.

    • Alternative: Use Pepsin (low pH) or Chymotrypsin to generate different fragments if Trypsin fails to resolve the site.

  • LC-MS/MS: Run the digest on a high-resolution instrument (e.g., Orbitrap).

  • Search Parameters: Set a variable modification on Lysine with the mass of your Pyrazole-ITC.

  • Validation: Manually inspect the MS2 fragmentation spectra. Ensure the

    
     and 
    
    
    
    ion series bracket the modified lysine.
References
  • Tuley, A. & Fast, W. (2018). The Taxonomy of Covalent Inhibitors. Biochemistry.

    • Context: Defines the mechanistic differences between thiourea form
  • Hacker, S. M., et al. (2017). Global profiling of lysine reactivity and ligandability in the human proteome.

    • Context: Establishes the landscape of druggable lysines and the utility of amine-reactive probes.
  • Singh, J., et al. (2011). The resurgence of covalent drugs.

    • Context: Foundational text on kinetic valid
  • Gampe, C., et al. (2013).

    • Context: Discusses the stability and reversibility nuances of the thiourea bond.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-isothiocyanato-1,5-dimethyl-1H-pyrazole

Executive Summary & Hazard Architecture Compound: 3-isothiocyanato-1,5-dimethyl-1H-pyrazole Functional Class: Heterocyclic Isothiocyanate Primary Hazard Driver: The isothiocyanate (-N=C=S) moiety.[1][2][3][4][5] As resea...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Architecture

Compound: 3-isothiocyanato-1,5-dimethyl-1H-pyrazole Functional Class: Heterocyclic Isothiocyanate Primary Hazard Driver: The isothiocyanate (-N=C=S) moiety.[1][2][3][4][5]

As researchers, we often underestimate heterocycles, assuming the ring stabilizes the molecule. However, the isothiocyanate group attached to the pyrazole ring transforms this compound into a potent electrophile .

The Causality of Risk:

  • Sensitization (The Silent Threat): Unlike simple acid burns, isothiocyanates covalently modify biological proteins (attacking cysteine and lysine residues).[2] This haptenization triggers an immune response.[2] Result: You may handle it safely once, but a second exposure could trigger anaphylaxis or severe contact dermatitis.[2]

  • Lachrymatory Action: Even if the molecular weight suggests low volatility, micro-aerosols generated during weighing can act similarly to tear gas, incapacitating a researcher outside a fume hood.[2]

  • Hydrolysis: Upon contact with moisture (mucous membranes), the -NCS group can hydrolyze, releasing the corresponding amine and potentially toxic sulfur byproducts.[2]

Personal Protective Equipment (PPE) Matrix

This matrix is designed for Zero-Contact handling. Standard "lab safety" is insufficient; specific barrier protection is required.[2]

PPE ComponentSpecificationOperational Logic (The "Why")
Hand Protection (Standard) Double Nitrile (min.[2] 5 mil outer, 4 mil inner)Contrast Indicator: Wear a colored inner glove (e.g., blue) and a white outer glove. If the outer glove rips or degrades, the color contrast provides immediate visual warning.
Hand Protection (High Risk) Laminate / Silver Shield® Required for: Spill cleanup or handling concentrated stock solutions (>1M).[2] Organic isothiocyanates can permeate nitrile in <15 minutes.[2] Laminate offers >4 hour breakthrough time.[2]
Respiratory Fume Hood (Primary) Mandatory. Do not rely on N95 masks.[2] If hood failure occurs, evacuate. Use P100/Organic Vapor cartridges only for emergency egress.[2]
Eye Protection Chemical Splash Goggles Safety glasses are insufficient.[2] Vapors/dust can bypass glasses.[2] Goggles seal the ocular area from lachrymatory vapors.[2]
Body Protection Lab Coat (Buttoned) + Apron A standard cotton lab coat is porous.[2] Add a disposable chemical-resistant apron (Tyvek or PVC) during weighing to prevent dust accumulation on clothing.[2]

Operational Protocol: Step-by-Step

Phase A: Engineering Controls & Setup[2]
  • Verification: Ensure Fume Hood face velocity is >100 fpm (0.5 m/s).

  • Decontamination Prep: Prepare a "Quench Bath" before opening the bottle.[2]

    • Recipe: 5% Aqueous Sodium Bicarbonate (NaHCO₃) mixed 1:1 with Ethanol.[2]

    • Mechanism:[2][3][6] Promotes hydrolysis of the isothiocyanate into the inert urea/amine form.

Phase B: Weighing & Transfer (Highest Risk)[2]
  • The "Static" Problem: Pyrazole derivatives are often fluffy solids prone to static.[2]

  • Protocol:

    • Place the analytical balance inside the fume hood.[2] If this is impossible, use a powder containment hood .[2]

    • Anti-Static Gun: Use an ionizing gun on the spatula and weighing boat to prevent "jumping" powder.[2]

    • Transfer: Dissolve the solid in solvent (e.g., DCM or DMF) immediately after weighing.[2] Handle the solution form for the rest of the experiment to eliminate dust risk.

Phase C: Reaction & Monitoring
  • Vessel: Use threaded glass vials with septum caps. Avoid open flasks.

  • Sampling: Do not open the vessel to sample. Use a syringe through the septum to withdraw aliquots for TLC/LCMS.[2]

Phase D: Decontamination & Cleanup[3][7]
  • Glassware: Do not wash immediately with water (which creates a biphasic mess).[2] Submerge all dirty glassware in the Quench Bath (prepared in Phase A) for 24 hours.[2]

  • Spills:

    • Solid: Cover with wet sand/vermiculite (to prevent dust), sweep into a jar, and treat as hazardous waste.

    • Liquid: Cover with an absorbent pad, then wipe the area with the Quench Solution.

Visualizing the Safety Workflow

The following diagram illustrates the "Self-Validating" safety loop. Note the critical "Quench" step before disposal.[2][7]

SafetyProtocol Risk 1. Risk Assessment (Sensitizer/Lachrymator) PPE 2. PPE Donning (Double Nitrile + Goggles) Risk->PPE Mandatory Hood 3. Engineering Control (Hood > 100 fpm) PPE->Hood Check Airflow Handle 4. Handling (Dissolve Solid Immediately) Hood->Handle Inside Hood Only Handle->Risk If Spill Occurs Quench 5. Chemical Quench (Bicarb/EtOH Soak) Handle->Quench Post-Exp Clean Waste 6. Disposal (Segregated Organic) Quench->Waste After 24h

Figure 1: Operational workflow emphasizing the chemical quenching step prior to final disposal.[2]

Waste Disposal & Emergency Response

Waste Segregation
  • Labeling: Clearly label waste containers as "Contains Isothiocyanates - Sensitizer."

  • Incompatibility: NEVER mix with oxidizers (Nitric acid, Peroxides) or strong amines in the waste stream without prior quenching, as this can generate heat or toxic gases.

Emergency Scenarios
  • Skin Contact:

    • Immediate: Remove contaminated gloves/clothing.[2]

    • Flush: Wash with soap and water for 15 minutes.[2] (Do not use alcohol; it increases skin permeability).[2]

    • Medical: Seek evaluation. Sensitization may not appear immediately.[2]

  • Eye Contact:

    • Flush for 15 minutes minimum.

    • The lachrymatory effect causes involuntary closing of eyes; you must physically hold eyelids open.[2]

References

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-isothiocyanato-1,5-dimethyl-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
3-isothiocyanato-1,5-dimethyl-1H-pyrazole
© Copyright 2026 BenchChem. All Rights Reserved.